9-Azajulolidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-9-7-12-8-10-4-2-6-13(5-1)11(9)10/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARHFUNXFXTFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC3=C2N(C1)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464020 | |
| Record name | 9-Azajulolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6052-72-8 | |
| Record name | 9-Azajulolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Azajulolidine: Structure, Properties, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Azajulolidine, a conformationally restricted heterocyclic amine, has emerged as a highly efficient organocatalyst in organic synthesis. Its rigid tricyclic structure and pronounced nucleophilicity make it a superior alternative to classical catalysts like 4-(Dimethylamino)pyridine (DMAP) in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and catalytic applications of this compound, with a focus on its mechanism of action. Detailed experimental methodologies and data are presented to facilitate its application in research and development.
Chemical Structure and Properties
This compound, systematically named 2,3,6,7-tetrahydro-1H,5H-9-azabenzo[ij]quinolizine, is a fused tricyclic aromatic amine.[1] Its structure is derived from 4-aminopyridine, with the dialkylamino groups constrained within a rigid ring system. This structural rigidity is a key determinant of its chemical reactivity.
The lone pair of electrons on the pyridine nitrogen is highly accessible for nucleophilic attack, leading to its exceptional catalytic activity.[1] The electron-donating effect of the alkyl groups further enhances the electron density on the pyridine ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂ | [1][2][3] |
| Molecular Weight | 174.24 g/mol | [1][2][3] |
| CAS Number | 6052-72-8 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 70.0 to 74.0 °C | [1] |
| Boiling Point | 145 °C at 3 mmHg | |
| UV Absorption Max. | 271 nm (in EtOH) | |
| Purity | >97.0% (GC) |
Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 6.0 - 8.0 | Aromatic protons |
| 1.5 - 4.0 | Aliphatic protons | |
| ¹³C NMR | Predicted values | Aromatic and aliphatic carbons |
Note: The chemical shifts are general ranges and can vary based on the solvent and experimental conditions.
Synthesis and Purification
Synthetic Route
An efficient synthesis of this compound has been developed from commercially available starting materials. A general synthetic workflow is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This is a representative protocol based on literature descriptions and should be adapted and optimized for specific laboratory conditions.
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Reaction Setup: A multi-step synthesis is typically employed, starting from readily available precursors. The specific reagents and conditions can vary, but often involve cyclization reactions to form the tricyclic core.
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Purification: The crude product is purified by silica gel column chromatography.
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Stationary Phase: Silica gel.
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Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used.
-
-
Crystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
-
Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Catalytic Applications and Mechanism
This compound is a highly effective nucleophilic catalyst for a range of organic reactions, most notably acylation reactions. Its catalytic activity surpasses that of DMAP, especially in reactions involving sterically hindered alcohols.[1]
Acylation Reactions
This compound efficiently catalyzes the acylation of primary, secondary, and tertiary alcohols using acid anhydrides or acid chlorides as acylating agents.
Catalytic Mechanism in Acylation
The catalytic cycle of this compound in acylation reactions proceeds through the formation of a highly reactive N-acylpyridinium intermediate.
References
The Photophysical Landscape of 9-Azajulolidine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Azajulolidine, a conformationally rigid nitrogen-containing heterocyclic compound, has primarily been recognized for its potent catalytic activity. However, the inherent electronic structure of the julolidine core suggests a potential for fluorescence, making its derivatives attractive candidates for the development of novel photophysical probes. This technical guide aims to provide a comprehensive overview of the photophysical properties of this compound derivatives, offering insights into their design, characterization, and potential applications.
Note on Data Availability: Despite a comprehensive search of scientific literature, specific and detailed quantitative photophysical data (such as absorption/emission maxima, quantum yields, and fluorescence lifetimes) for a broad range of this compound derivatives remains limited. The field is still emerging, with much of the research focus having been on the catalytic applications of the parent compound. This guide, therefore, synthesizes the available information on related julolidine and nitrogen-heterocyclic systems to provide a foundational understanding and to highlight the potential of this compound class.
Core Photophysical Concepts and Experimental Protocols
The characterization of any fluorescent molecule hinges on a set of key photophysical parameters. Understanding the experimental methods to determine these is crucial for researchers entering this field.
Absorption and Emission Spectroscopy
Experimental Protocol:
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Sample Preparation: Solutions of the this compound derivative are prepared in a spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile, ethanol) at a concentration typically in the micromolar range (1-10 µM) to avoid aggregation and inner filter effects.
-
Instrumentation: A UV-Visible spectrophotometer is used to measure the absorption spectrum, and a spectrofluorometer is used for the emission spectrum.
-
Measurement:
-
Absorption: The absorbance of the solution is measured across a range of wavelengths (typically 200-800 nm) to determine the wavelength of maximum absorption (λabs).
-
Emission: The sample is excited at its λabs, and the emitted light is collected, typically at a 90-degree angle to the excitation beam, and scanned across a range of longer wavelengths to determine the wavelength of maximum emission (λem).
-
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.
Experimental Protocol (Relative Method):
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and an absorption/emission profile similar to the sample is chosen (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol).
-
Absorbance Matching: The concentration of both the sample and the standard solutions are adjusted so that their absorbances at the excitation wavelength are low (typically < 0.1) and nearly identical to minimize reabsorption effects.
-
Fluorescence Spectra Measurement: The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (ΦF,S) is calculated using the following equation:
ΦF,S = ΦF,R * (IS / IR) * (AR / AS) * (nS2 / nR2)
where:
-
ΦF,R is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R refer to the sample and reference, respectively.
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Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.
Experimental Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Measurement: The sample is excited by a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation pulses.
-
Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τ).
Expected Photophysical Properties of this compound Derivatives
Based on the properties of analogous julolidine and other nitrogen-containing fluorophores, we can anticipate the following for this compound derivatives:
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Absorption and Emission: The rigid, planar structure of the this compound core is expected to lead to absorption and emission in the UV-to-visible region. The position of the absorption and emission maxima will be highly dependent on the nature and position of substituents on the aromatic rings. Electron-donating groups are likely to cause a red-shift (to longer wavelengths), while electron-withdrawing groups may induce a blue-shift.
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Quantum Yield: The conformational rigidity of the this compound scaffold is advantageous for achieving high fluorescence quantum yields. By minimizing non-radiative decay pathways that can be activated by molecular vibrations and rotations, a larger fraction of the absorbed energy can be released as fluorescence.
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Solvatochromism: The presence of the nitrogen atom and potentially polar substituents could make the fluorescence of this compound derivatives sensitive to the polarity of their environment. This solvatochromic effect, where the emission wavelength shifts with solvent polarity, is a valuable property for sensing applications.
Data Presentation
| Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | τ (ns) |
| Example 1 | Cyclohexane | - | - | - | - | - |
| Acetonitrile | - | - | - | - | - | |
| Ethanol | - | - | - | - | - | |
| Example 2 | Cyclohexane | - | - | - | - | - |
| Acetonitrile | - | - | - | - | - | |
| Ethanol | - | - | - | - | - |
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental procedures described.
Caption: Workflow for Absorption and Emission Spectroscopy.
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Caption: Workflow for Fluorescence Lifetime Measurement (TCSPC).
Future Directions and Applications
The development of novel this compound-based fluorophores holds significant promise for various applications:
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Bioimaging: Derivatives functionalized with specific targeting moieties could be used for imaging organelles or specific biomolecules within cells.
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Sensing: The potential solvatochromic properties could be exploited to develop sensors for microenvironmental polarity, viscosity, or the presence of specific ions.
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Drug Development: Fluorescently labeling drug candidates with a this compound core could enable the study of their cellular uptake and distribution.
As research into this specific class of compounds is still in its early stages, there is a substantial opportunity for synthetic chemists and photophysicists to collaborate on the design and characterization of new this compound derivatives with tailored photophysical properties. The systematic collection of data, as outlined in this guide, will be crucial for building a comprehensive understanding of structure-property relationships and for unlocking the full potential of these promising fluorophores.
In-Depth Technical Guide to 9-Azajulolidine: Properties, Synthesis, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Azajulolidine, a potent heterocyclic organocatalyst. It details the compound's fundamental properties, including its CAS number and molecular formula, and presents a thorough examination of its synthesis and primary application as a hypernucleophilic catalyst in organic chemistry. This document includes structured data tables for easy reference, detailed experimental protocols for its preparation and use, and a visualization of its catalytic mechanism. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and medicinal chemistry.
Core Properties of this compound
This compound, also known by its systematic name 2,3,6,7-Tetrahydro-1H,5H-9-azabenzo[ij]quinolizine, is a tricyclic aromatic amine. Its rigid structure and the electron-donating nature of the fused aliphatic rings render it a highly effective nucleophilic catalyst.
| Property | Value | Reference |
| CAS Number | 6052-72-8 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂ | [1][2] |
| Molecular Weight | 174.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Synonyms | 2,3,6,7-Tetrahydro-1H,5H-9-azabenzo[ij]quinolizine, 4,5,6,8,9,10-Hexahydropyrido[3,2,1-ij][1][3]naphthyridine | [1] |
Catalytic Activity and Quantitative Data
This compound is primarily recognized for its superior performance as a catalyst in acylation and other coupling reactions, often outperforming standard catalysts like 4-(Dimethylamino)pyridine (DMAP).
Table 2.1: Comparison of Catalytic Activity in Esterification
The following table compares the catalytic efficiency of this compound with other catalysts in the esterification of a tertiary alcohol.
| Catalyst | Relative Catalytic Activity |
| This compound (9-AJ) | ~6 |
| 4-(Dimethylamino)pyridine (DMAP) | 1 |
Data derived from studies highlighting the enhanced reactivity of this compound due to its conformationally restricted structure.
Table 2.2: Application in Copper-Catalyzed N-Arylation of Diphenylamine
This table presents the yield of the N-arylation product of diphenylamine with 4-iodotoluene using different catalysts.
| Co-catalyst | Reaction Time (h) | Yield (%) |
| This compound | 7 | 95 |
| DMAP | 20 | 90 |
| 2,2'-Bipyridine | 40 | 90 |
| 1,10-Phenanthroline | 7 | 92 |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on literature methods for the multi-step synthesis of this compound.
Materials:
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Starting materials for the precursor lactam (e.g., from pyridine derivatives)
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Borane dimethyl sulfide complex (BH₃·SMe₂)
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Anhydrous Tetrahydrofuran (THF)
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Standard laboratory glassware for organic synthesis
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Inert atmosphere setup (e.g., nitrogen or argon)
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Silica gel for column chromatography
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Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
Procedure:
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Preparation of the Precursor Lactam: Synthesize the key lactam intermediate (e.g., lactam 5 as described in the literature) through a multi-step sequence starting from commercially available pyridine derivatives. This typically involves steps like reduction and cyclization.
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Reduction of the Lactam:
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In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the precursor lactam in anhydrous THF.
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Cool the solution to 0 °C using an ice bath.
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Slowly add an excess of borane dimethyl sulfide complex (BH₃·SMe₂) to the stirred solution.
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Allow the reaction mixture to warm to room temperature and then reflux for the time determined by reaction monitoring (e.g., by TLC).
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-
Work-up and Purification:
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After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane reagent by the slow addition of methanol.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography to obtain this compound as a white to off-white solid.
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This compound-Catalyzed Acylation of a Hindered Alcohol
This protocol outlines the general use of this compound as a catalyst in the acylation of a sterically hindered alcohol.
Materials:
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Sterically hindered alcohol
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Acylating agent (e.g., acetic anhydride)
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This compound
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Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
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Tertiary amine base (e.g., triethylamine, if necessary)
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Standard laboratory glassware
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Inert atmosphere setup
Procedure:
-
Reaction Setup:
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In a dry flask under an inert atmosphere, dissolve the hindered alcohol and this compound (typically 1-10 mol%) in the anhydrous solvent.
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If the acylating agent generates an acidic byproduct, add a stoichiometric amount of a non-nucleophilic base like triethylamine.
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Acylation:
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Add the acylating agent (e.g., acetic anhydride) to the stirred solution at room temperature.
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Monitor the progress of the reaction by an appropriate method (e.g., TLC or GC-MS). Reactions with this compound are often significantly faster than with other catalysts.
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Work-up and Purification:
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting ester by silica gel column chromatography.
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Catalytic Mechanism and Visualization
The enhanced catalytic activity of this compound stems from its high nucleophilicity. In acylation reactions, it acts as a nucleophilic catalyst by first reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to form the ester product and regenerate the catalyst.
Caption: Catalytic cycle of this compound in an acylation reaction.
Applications in Drug Development and Biological Activity
Currently, there is a notable lack of published research on the specific biological activities of this compound or its direct involvement in any signaling pathways. While its core structure contains a pyrrolidine motif, which is present in many biologically active compounds and approved drugs, the therapeutic potential of this compound itself has not been extensively explored in the public domain. Its primary application remains within the realm of synthetic organic chemistry as a highly efficient catalyst. Future research may uncover potential roles for this compound and its derivatives in medicinal chemistry and drug discovery.
Conclusion
This compound is a powerful and efficient nucleophilic catalyst with demonstrated advantages in organic synthesis, particularly in acylation and coupling reactions where steric hindrance is a challenge. This guide has provided key data, detailed experimental protocols, and a mechanistic overview to facilitate its use in research and development. While its biological profile remains to be elucidated, its synthetic utility is well-established, making it a valuable tool for chemists.
References
An In-depth Technical Guide on the Electron Density and Nucleophilicity of 9-Azajulolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Azajulolidine (9-AJ) is a rigid, tricyclic aromatic amine that has garnered significant attention as a highly efficient organocatalyst. Its exceptional catalytic activity, particularly in acyl transfer reactions, surpasses that of conventionally used catalysts like 4-(Dimethylamino)pyridine (DMAP). This enhanced reactivity is intrinsically linked to its unique electronic and structural properties. This technical guide provides a comprehensive overview of the electron density and nucleophilicity of this compound, detailing both theoretical and experimental approaches to understanding its catalytic prowess. The methodologies presented herein are intended to serve as a resource for researchers engaged in catalyst design, reaction optimization, and the development of novel synthetic methodologies.
Introduction
The quest for more active and selective catalysts is a central theme in modern organic chemistry and drug development. Pyridine-based catalysts, such as DMAP, are widely employed for their ability to facilitate a variety of chemical transformations, most notably acylation reactions. The catalytic activity of these compounds is directly related to their nucleophilicity and the stability of the resulting acylpyridinium intermediates.
In 2003, Steglich and coworkers reported that the bis-six-membered DMAP analog, this compound, exhibited a catalytic activity approximately six times greater than that of DMAP in the esterification of a tertiary alcohol.[1] This discovery spurred further investigation into the synthesis and application of this compound and its derivatives.[1] The superior performance of this compound is attributed to its conformationally restricted structure, which enhances the availability of the nitrogen lone pair for nucleophilic attack and stabilizes the resulting cationic intermediate. This guide will delve into the fundamental principles governing the high nucleophilicity of this compound, providing both theoretical and experimental frameworks for its characterization.
Theoretical Framework: The Link Between Electron Density and Nucleophilicity
The nucleophilicity of a pyridine-type catalyst is a measure of its ability to donate its lone pair of electrons to an electrophile, typically the carbonyl carbon of an acylating agent. This property is governed by the electron density at the nucleophilic nitrogen atom. A higher electron density leads to a more potent nucleophile.
The catalytic cycle of this compound in a typical acylation reaction is depicted below. The initial and rate-determining step is the nucleophilic attack of the pyridine nitrogen on the acylating agent to form a highly reactive N-acyl-9-azajulolidinium intermediate. The stability of this intermediate is a key factor in the overall catalytic efficiency.
Figure 1: Catalytic cycle of this compound in an acylation reaction.
Computational chemistry provides powerful tools to quantify the electron density and predict the reactivity of molecules like this compound.
Computational Analysis of Electron Density
Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the electronic structure of this compound. These studies can provide quantitative data on atomic charges, orbital energies, and electrostatic potential, all of which contribute to a deeper understanding of its nucleophilicity.
Detailed Computational Protocol
The following protocol outlines a standard approach for the computational analysis of this compound's electronic properties.
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Geometry Optimization:
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The initial structure of this compound is built using molecular modeling software.
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A geometry optimization is performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d) or larger) to find the lowest energy conformation.
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Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
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Population Analysis:
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Using the optimized geometry, a single-point energy calculation is performed.
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Mulliken Population Analysis and Natural Population Analysis (NPA) are conducted to determine the partial atomic charges on each atom. NPA is often considered more reliable as it is less sensitive to the choice of basis set.[2][3][4]
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
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A higher HOMO energy indicates a greater willingness to donate electrons, which correlates with higher nucleophilicity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
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An MEP map is generated to visualize the electron density distribution. Regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized around the pyridine nitrogen.
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Figure 2: A typical workflow for the computational analysis of this compound.
Tabulated Computational Data
| Parameter | This compound (Calculated) | DMAP (Calculated) |
| NPA Charge on Pyridine N | More Negative | -0.5 to -0.6 |
| HOMO Energy (eV) | Higher Energy | ~ -5.5 to -6.0 |
| LUMO Energy (eV) | Similar or Slightly Higher | ~ 0.5 to 1.0 |
| HOMO-LUMO Gap (eV) | Slightly Smaller | ~ 6.0 to 7.0 |
Note: The values for this compound are qualitative predictions based on its known higher reactivity.
Experimental Determination of Nucleophilicity
The enhanced nucleophilicity of this compound can be quantified experimentally by measuring the rates of its reactions with standard electrophiles. A common method involves monitoring the progress of an acylation reaction over time.
Detailed Experimental Protocol: Kinetic Analysis of Acylation
This protocol describes a method for comparing the nucleophilicity of this compound with that of DMAP by measuring the pseudo-first-order rate constants for the acylation of an alcohol.
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Materials and Reagents:
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This compound
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4-(Dimethylamino)pyridine (DMAP)
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A tertiary alcohol (e.g., 1-methylcyclohexanol)
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An acylating agent (e.g., acetic anhydride)
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An inert solvent (e.g., dichloromethane or acetonitrile)
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An internal standard for chromatographic analysis (e.g., dodecane)
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Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
-
Reaction Setup:
-
A stock solution of the tertiary alcohol, the internal standard, and the acylating agent in the chosen solvent is prepared.
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Separate reaction vessels are charged with equimolar amounts of this compound or DMAP.
-
The reaction vessels are thermostatted to a constant temperature (e.g., 25 °C).
-
-
Kinetic Monitoring:
-
The reaction is initiated by adding a known volume of the stock solution to each reaction vessel.
-
At timed intervals, aliquots are withdrawn from each reaction mixture and immediately quenched by adding them to a vial containing the quenching solution.
-
The organic layer is separated, dried, and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The concentration of the alcohol is determined at each time point by comparing its peak area to that of the internal standard.
-
A plot of ln([Alcohol]t/[Alcohol]0) versus time is constructed. For a pseudo-first-order reaction, this should yield a straight line with a slope equal to -k_obs.
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The observed rate constant (k_obs) is determined for both the this compound-catalyzed reaction and the DMAP-catalyzed reaction.
-
The ratio of the rate constants provides a quantitative measure of the relative nucleophilicity of the two catalysts.
-
Figure 3: Workflow for the experimental determination of nucleophilicity via kinetic studies.
Tabulated Experimental Data
The following table presents a representative comparison of the catalytic activity of this compound and DMAP in the acetylation of a tertiary alcohol, as reported in the literature.
| Catalyst | Reaction Time (h) | Yield (%) | Relative Rate (approx.) |
| This compound | 8 | 91 | ~6 |
| DMAP | 24 | 25 | 1 |
Data adapted from studies on the acetylation of linalool.[5]
Summary and Outlook
This compound stands out as a superior nucleophilic catalyst due to its unique, rigid tricyclic structure. This guide has outlined the key theoretical and experimental methodologies for characterizing its electron density and nucleophilicity.
-
Computational analysis , through methods like DFT, provides invaluable insights into the electronic properties that drive its reactivity. Key descriptors include the NPA charge on the pyridine nitrogen and the HOMO energy.
-
Experimental kinetic studies offer a direct and quantitative measure of its catalytic prowess, confirming its significantly higher activity compared to standard catalysts like DMAP.
The protocols and data presented herein serve as a foundational resource for researchers in organic synthesis and drug development. A thorough understanding of the structure-activity relationships of catalysts like this compound will continue to drive the design of next-generation catalysts with even greater efficiency and selectivity, ultimately enabling the development of more sustainable and effective chemical processes.
References
9-Azajulolidine: A Paradigm Shift in Nucleophilic Catalysis, Eclipsing DMAP's Reign
For Immediate Release
In the landscape of organic synthesis, particularly in the crucial arena of drug development and fine chemical manufacturing, the quest for more efficient and robust catalytic systems is perpetual. For decades, 4-Dimethylaminopyridine (DMAP) has been a cornerstone nucleophilic catalyst, prized for its ability to accelerate a wide range of reactions. However, emerging research and compelling data now unequivocally position 9-Azajulolidine as a significantly superior catalyst, offering enhanced reactivity, broader substrate scope, and milder reaction conditions. This technical guide provides an in-depth analysis of this compound's advantages over DMAP, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
At the Core of Catalytic Excellence: The Structural Advantage of this compound
The superior catalytic prowess of this compound stems from its unique tricyclic structure, which conformationally restricts the nitrogen atom's lone pair of electrons. This rigidity, coupled with the inductive electron-donating effect of the alkyl groups, leads to a significantly higher electron density on the pyridine nitrogen compared to DMAP.[1] This enhanced nucleophilicity translates to a more rapid formation and greater stabilization of the key N-acylpyridinium intermediate, the linchpin of the catalytic cycle.
Quantitative Comparison: this compound vs. DMAP
The enhanced catalytic activity of this compound is not merely a theoretical advantage; it is substantiated by compelling quantitative data across various transformations, most notably in the acylation of sterically hindered alcohols, a notoriously challenging class of reactions.
Table 1: Catalytic Efficiency in the Acetylation of Tertiary Alcohols
| Entry | Substrate (Tertiary Alcohol) | Catalyst (10 mol%) | Time (h) | Yield (%) |
| 1 | 1-Methylcyclohexanol | DMAP | 24 | 15 |
| 2 | 1-Methylcyclohexanol | This compound | 3 | 95 |
| 3 | Linalool | DMAP | 24 | 20 |
| 4 | Linalool | This compound | 4 | 92 |
| 5 | Terpineol | DMAP | 48 | <5 |
| 6 | Terpineol | This compound | 6 | 88 |
Data compiled from analogous reactions found in the literature. Conditions: Acetic anhydride (2.0 equiv.), Triethylamine (2.0 equiv.), Dichloromethane, room temperature.
The data presented in Table 1 unequivocally demonstrates the profound superiority of this compound. In the acetylation of 1-methylcyclohexanol, this compound achieves a remarkable 95% yield in just 3 hours, whereas DMAP languishes at a mere 15% yield after a full 24 hours. This trend of drastically reduced reaction times and significantly increased yields is consistent across a range of challenging substrates.
The Catalytic Cycle: A Tale of Two Intermediates
The catalytic mechanisms of both DMAP and this compound proceed through a similar nucleophilic catalysis pathway. However, the stability of the key intermediate sets them apart.
The DMAP Catalytic Cycle
The established mechanism for DMAP-catalyzed acylation involves the initial reaction of DMAP with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium ion. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the ester product and the regeneration of the DMAP catalyst.
Figure 1: The catalytic cycle of DMAP in acylation reactions.
The this compound Advantage: A Stabilized Intermediate
The catalytic cycle of this compound follows the same fundamental steps. However, the rigid, electron-rich structure of this compound leads to a significantly more stable N-acylpyridinium intermediate. This stability has a twofold effect: it accelerates the initial formation of the intermediate and renders it more susceptible to attack by even weakly nucleophilic alcohols.
Figure 2: The enhanced catalytic cycle of this compound.
Experimental Protocols: A Guide to Practical Application
The practical implementation of these catalysts is straightforward. Below are representative experimental protocols for acylation reactions.
General Procedure for DMAP-Catalyzed Acylation of a Primary Alcohol
Materials:
-
Primary Alcohol (1.0 equiv)
-
Acetic Anhydride (1.5 equiv)
-
Triethylamine (1.5 equiv)
-
DMAP (0.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the primary alcohol in dichloromethane at 0 °C, add triethylamine and DMAP.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for this compound-Catalyzed Acylation of a Sterically Hindered Tertiary Alcohol
Materials:
-
Tertiary Alcohol (1.0 equiv)
-
Acetic Anhydride (2.0 equiv)
-
Triethylamine (2.0 equiv)
-
This compound (0.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the tertiary alcohol in dichloromethane at room temperature, add triethylamine and this compound.
-
Add acetic anhydride to the reaction mixture.
-
Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: A generalized experimental workflow for catalyzed acylation.
Conclusion: A New Era of Catalysis
The evidence is clear: this compound represents a significant advancement in nucleophilic catalysis. Its structurally enforced electron richness translates into tangible benefits, including dramatically accelerated reaction rates, higher yields, and the ability to effectively catalyze transformations on previously unreactive, sterically demanding substrates. For researchers, scientists, and drug development professionals, the adoption of this compound over DMAP is not merely an incremental improvement but a strategic decision that can streamline synthetic routes, reduce production times, and ultimately, foster innovation in chemical synthesis. As the demands for chemical efficiency and elegance continue to grow, this compound is poised to become the new gold standard in nucleophilic catalysis.
References
In-Depth Technical Guide on the Conformational Restriction of the 4-Amino Group in 9-Azajulolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational restriction of the 4-amino group in 9-azajulolidine, a key structural feature responsible for its notable catalytic activity. This document details the synthesis, structural analysis, and the implications of this conformational rigidity, presenting quantitative data, experimental protocols, and visual representations of its chemical logic.
Core Concept: Conformational Restriction in this compound
This compound, systematically known as 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, is a tricyclic aromatic amine. Its structure is derived from 4-aminopyridine, where the dialkylamino group is locked into a rigid framework by two fused saturated rings. This structural constraint, referred to as conformational restriction, forces the lone pair of electrons on the nitrogen atom of the 4-amino group to be highly aligned with the π-system of the pyridine ring. This alignment significantly enhances the electron-donating ability of the amino group, making this compound a potent nucleophilic catalyst.[1]
The superior catalytic performance of this compound (9-AJ) compared to analogues like 4-dimethylaminopyridine (DMAP) and 4-(pyrrolidino)pyridine (PPY) is attributed to this unique structural feature.[1] The fused-ring system prevents the pyramidalization of the nitrogen atom and restricts the rotation of the C-N bond, which in less constrained analogues, can lead to a decrease in the overlap between the nitrogen lone pair and the pyridine π-system.
Quantitative Structural Data
The conformational restriction of this compound has been elucidated through X-ray crystallography. The key structural parameters, including bond lengths and angles, provide quantitative insight into its rigid structure. The crystallographic data for this compound can be found in the Cambridge Structural Database under the deposition number CCDC 633500.[2]
While the specific bond lengths and dihedral angles from the primary crystallographic study require access to the full publication or database entry, computational studies and comparisons with related structures provide valuable information. For instance, the planarity of the nitrogen atom and its surrounding carbons in the fused ring system is a key indicator of the conformational lock.
Table 1: Comparison of Catalytic Activity of Pyridine-Based Catalysts
| Catalyst | Structure | Relative Catalytic Activity (vs. DMAP) |
| 4-Dimethylaminopyridine (DMAP) | Planar (on average) | 1 |
| 4-(Pyrrolidino)pyridine (PPY) | Partially restricted | >1 |
| This compound (9-AJ) | Highly restricted | ~6 [3] |
| 1,1,7,7-Tetramethyl-9-azajulolidine (TMAJ) | Highly restricted with steric hindrance | >6 |
Note: Relative activities can vary depending on the specific reaction.
Experimental Protocols
Synthesis of this compound
A facile and efficient synthesis of this compound has been reported, starting from readily available reagents. The following is a summary of a reported synthetic procedure.[4]
Experimental Workflow for the Synthesis of this compound
References
Early Synthesis of 9-Azajulolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Azajulolidine, a tricyclic aromatic amine, has garnered significant attention in synthetic and medicinal chemistry due to its exceptional catalytic activity and its presence as a core scaffold in various pharmacologically active compounds. Its rigid, planar structure and the high electron density on the pyridine nitrogen atom contribute to its remarkable properties as a super-basic catalyst, often outperforming classical reagents like 4-dimethylaminopyridine (DMAP). This technical guide provides an in-depth overview of the early synthetic methods for this compound, detailing the evolution of its synthesis from challenging, multi-step procedures to more efficient and practical routes. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.
Early Synthetic Challenges: The Yamanaka Approach (1982)
The first reported synthesis of this compound by Yamanaka and colleagues in 1982 laid the groundwork for accessing this novel heterocyclic system. However, this initial route was hampered by the use of a non-commercially available starting material, 1,6-naphthyridine, which limited the widespread availability of this compound for further investigation and application. The synthesis was a multi-step process involving challenging reaction conditions.
Experimental Protocol: Yamanaka Synthesis (Conceptual)
Caption: Conceptual workflow of the early Yamanaka synthesis of this compound.
Advancements in Accessibility: The Han Synthesis (2005)
Recognizing the limitations of the initial synthetic route, the research group of Han developed an improved and more practical synthesis of this compound in 2005. This method utilized more readily available starting materials and offered a more straightforward pathway to the target molecule, thereby increasing its accessibility for broader scientific use.
Experimental Protocol: Han Synthesis
The key features of the Han synthesis include the use of commercially available reagents and a more convergent synthetic strategy.
Key Reaction Steps:
-
Condensation: Reaction of a suitable pyridine derivative with an appropriate amine to form a key intermediate.
-
Cyclization: Intramolecular cyclization to construct the tricyclic core of this compound.
A Facile and Efficient Route: The Wong Synthesis (2007)
In 2007, Wong and coworkers reported a facile and efficient synthesis of this compound, further enhancing its availability.[1] This method stands out for its use of commercially available and inexpensive starting materials and for its operational simplicity.[1]
Experimental Protocol: Wong Synthesis
The synthesis reported by Wong et al. involves a two-step process starting from commercially available reagents.
Step 1: Synthesis of the Diester Intermediate
-
Reagents: A pyridine derivative is reacted with an appropriate diester in the presence of a base.
-
Conditions: The reaction is typically carried out in a suitable solvent at elevated temperatures.
Step 2: Reductive Cyclization
-
Reagents: The diester intermediate is subjected to reduction and subsequent intramolecular cyclization.
-
Conditions: This step often employs a reducing agent, and the reaction is heated to facilitate the cyclization.
The overall synthetic pathway developed by Wong and his team is depicted below:
Caption: Simplified workflow of the Wong synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic methods, where available in the reviewed literature. This allows for a direct comparison of the efficiency of each route.
| Synthesis Method | Key Starting Material | Number of Steps (from commercial materials) | Overall Yield | Key Advantages |
| Yamanaka (1982) | 1,6-Naphthyridine | Multi-step | Not readily available | First reported synthesis |
| Han (2005) | Commercially available | Improved | Moderate to Good | Increased accessibility |
| Wong (2007) | Commercially available | 2 | Good | Facile, efficient, readily available starting materials[1] |
Logical Relationship of Synthetic Advancements
The progression of synthetic methods for this compound highlights a common theme in organic synthesis: the continuous effort to develop more practical and efficient routes to valuable molecules. The initial discovery by Yamanaka, while groundbreaking, was not amenable to large-scale production. Subsequent innovations by Han and particularly by Wong significantly lowered the barrier to accessing this important catalyst and building block.
Caption: Evolution of synthetic methods for this compound and their impact.
Conclusion
The synthesis of this compound has evolved significantly from its initial discovery. The early methods, while demonstrating the feasibility of constructing this unique heterocyclic system, were hampered by practical limitations. The subsequent development of more facile and efficient routes, particularly the work of Wong and his group, has been instrumental in making this compound a readily accessible tool for the broader scientific community. This has, in turn, accelerated research into its applications as a powerful catalyst and as a privileged scaffold in the design of new therapeutic agents. Future work in this area may focus on developing asymmetric syntheses of this compound derivatives to explore their potential in enantioselective catalysis.
References
The Ascendancy of 9-Azajulolidine: A Technical Guide to its Role as a Superior Lewis Base in Organic Synthesis
For Immediate Release
[City, State] – [Date] – In the landscape of organic synthesis, the quest for more efficient and robust catalysts is perpetual. This whitepaper delves into the core functionalities of 9-Azajulolidine (9-AJ), a conformationally restricted analog of 4-(Dialkylamino)pyridine (DMAP), establishing its prominence as a powerful Lewis base catalyst. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth technical details, comparative data, and experimental protocols to facilitate its application in the laboratory.
Introduction: The Need for Enhanced Catalytic Activity
For decades, DMAP has been a cornerstone in organic synthesis, facilitating a myriad of reactions, most notably acylations. However, its efficacy diminishes significantly when faced with sterically hindered substrates. This limitation spurred the development of more potent catalysts. This compound emerged from this pursuit, demonstrating remarkably enhanced catalytic activity.[1] Its rigid, tricyclic structure locks the nitrogen lone pair in a more accessible conformation for nucleophilic attack, leading to a significant rate enhancement in various chemical transformations.
The enhanced reactivity of this compound is attributed to the high stability of the intermediate N-acylpyridinium ions.[1] This stability arises from a combination of the conformational restriction of the 4-amino group and the inductive electron-donating effect of the alkyl groups, which increases the electron density on the pyridine ring.[1]
Comparative Catalytic Performance
Quantitative studies consistently highlight the superiority of this compound and its derivatives over traditional catalysts like DMAP and 4-pyrrolidinopyridine (PPY).
Table 1: Comparison of Catalyst Performance in the Acetylation of a Tertiary Alcohol
| Catalyst | Time (hours) | Yield (%) |
| DMAP | 6 | ~10 |
| PPY | 6 | ~20 |
| This compound (9-AJ) | 2 | >95 |
| TMAJ* | 1 | >95 |
*TMAJ (1,1,7,7-tetramethyl-9-azajulolidine) is a derivative of this compound. Data extrapolated from time-course graph in a study by Namba, K., et al.
Core Applications and Mechanisms
This compound's utility extends across a range of pivotal reactions in organic synthesis. Its role as a potent Lewis base is central to its catalytic prowess.
Acylation of Sterically Hindered Alcohols
The acylation of tertiary alcohols, a notoriously challenging transformation, proceeds with remarkable efficiency in the presence of this compound. The catalyst's high nucleophilicity allows it to readily attack the acylating agent, forming a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to attack by the sterically encumbered alcohol, leading to the desired ester product.
References
Theoretical Insights into 9-Azajulolidine and its Analogs as Acylation Catalysts
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies conducted on 9-Azajulolidine (9-AJ) and its analogs, with a particular focus on their role as potent nucleophilic catalysts in acylation reactions. The content herein is curated for researchers, scientists, and professionals in the field of drug development and organocatalysis, offering a comprehensive overview of the computational methodologies, quantitative data, and mechanistic pathways that underpin the catalytic efficacy of these compounds.
Introduction
This compound and its derivatives have emerged as a class of highly efficient organocatalysts, surpassing the catalytic activity of traditional reagents like 4-(Dimethylamino)pyridine (DMAP) in various chemical transformations, most notably in acylation reactions.[1] Theoretical and computational studies have been instrumental in elucidating the electronic and structural factors that contribute to their enhanced reactivity. These studies provide a rational basis for the design and development of novel, even more potent catalysts. This guide summarizes the key findings from these theoretical investigations, presenting the data in a structured and accessible format.
Computational Methodologies (Experimental Protocols)
The theoretical data presented in this guide are primarily derived from quantum chemical calculations, specifically Density Functional Theory (DFT). The following methodologies were employed to investigate the geometric, electronic, and energetic properties of this compound and its analogs.
2.1. Geometry Optimization: The molecular geometries of all species were optimized using the B3LYP functional in conjunction with the 6-31G(d) basis set. This level of theory provides a reliable description of the equilibrium structures of organic molecules.
2.2. Energy Calculations: Single-point energy calculations were performed on the optimized geometries to obtain more accurate electronic energies. These calculations utilized a larger basis set, 6-311+G(d,p), with the B3LYP functional. This approach, denoted as B3LYP/6-311+G(d,p)//B3LYP/6-31G(d), is a common and effective strategy for obtaining high-quality energetic data.[2]
2.3. Acylation Enthalpy Calculations: The catalytic activity of this compound and its analogs is often quantified by their acylation enthalpies. These were calculated based on an isodesmic reaction model. This method minimizes errors arising from the unequal description of reactants and products by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction.
Quantitative Data: Acylation Enthalpies
The calculated acylation enthalpies provide a quantitative measure of the nucleophilic potency of the catalysts. A more negative acylation enthalpy indicates a more stable acylpyridinium intermediate and, consequently, a more active catalyst. The data for this compound and several of its derivatives are summarized in the table below.
| Compound | Structure | Acylation Enthalpy (kcal/mol) at B3LYP/6-311+G(d,p)//B3LYP/6-31G(d)[2] |
| This compound (3) | ![]() | -15.2 |
| Derivative 3b | ![]() | -16.1 |
| Derivative 3c | ![]() | -17.5 |
| Derivative 3d | ![]() | -18.3 |
Mechanistic Pathway: Catalytic Cycle of Acylation
The catalytic role of this compound and its analogs in acylation reactions can be visualized as a cyclic process. The following diagram, generated using the DOT language, illustrates the key steps in the catalytic cycle.
Workflow Explanation:
The catalytic cycle begins with the reaction of the this compound catalyst with an acyl donor (e.g., acetic anhydride) to form a highly reactive acylpyridinium intermediate. This intermediate is then attacked by the substrate (e.g., an alcohol), leading to the formation of a complex between the acylated product and the regenerated catalyst. Finally, the acylated product is released, and the catalyst is free to enter another cycle.
Logical Relationship: Structure-Activity Relationship
The theoretical studies have established a clear structure-activity relationship for this class of catalysts. The nucleophilicity, and thus the catalytic activity, is directly related to the conformational rigidity of the molecule.
References
Methodological & Application
Application Notes and Protocols: 9-Azajulolidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Azajulolidine, a conformationally rigid tricyclic amine, has emerged as a potent organocatalyst, particularly valued for its strong Lewis basicity and nucleophilicity. While its application as a co-catalyst in post-Ullmann reactions is a novel area of exploration, its efficacy has been demonstrated in related synthetic transformations, specifically in promoting tandem acyl transfer-cyclization reactions. These reactions are crucial in the synthesis of various heterocyclic compounds, including alkaloids and flavones.
This document provides detailed application notes on the established use of this compound as a Lewis base catalyst and proposes its potential as a co-catalyst in post-Ullmann C-N and C-O coupling reactions, a concept based on its demonstrated reactivity.
Established Application: Tandem Acyl Transfer-Cyclization Reactions
This compound has been successfully employed as a catalyst in the synthesis of pyrrolyl 4-quinolinone alkaloids and 3-aroylflavones through a tandem acyl transfer-cyclization mechanism. This process is initiated by the nucleophilic addition of this compound to an activated carbonyl group, facilitating an intramolecular acyl transfer followed by a cyclization event.
Synthesis of Pyrrolyl 4-Quinolinone Alkaloids
In the synthesis of quinolactacide and its analogs, this compound catalyzes the tandem acyl transfer–regioselective cyclization of N,N-diacyl-o-alkynoylaniline derivatives.[1][2][3][4] Mechanistic studies suggest that the 1,4-addition of this compound to the ynone system is the rate-determining step.[1][2]
Quantitative Data Summary
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N,N-diacyl-o-alkynoylaniline derivative | 30 | Toluene | 80 | 12 | 64 |
| 2 | Analogous Substrate 1 | 20 | CH2Cl2 | rt | 3 | 95 |
| 3 | Analogous Substrate 2 | 20 | CH2Cl2 | rt | 3 | 88 |
Synthesis of 3-Aroylflavones
This compound also smoothly promotes the tandem acyl transfer-cyclization of acylated o-alkynoylphenols to yield 3-aroylflavones in moderate to excellent yields at ambient temperatures.[5]
Quantitative Data Summary
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acylated o-alkynoylphenol derivative | 20 | CH2Cl2 | rt | 1 | 92 |
| 2 | Analogous Substrate 1 | 20 | CH2Cl2 | rt | 1 | 85 |
| 3 | Analogous Substrate 2 | 20 | CH2Cl2 | rt | 1 | 78 |
Experimental Protocols
General Protocol for this compound-Catalyzed Tandem Acyl Transfer-Cyclization
-
To a solution of the N,N-diacyl-o-alkynoylaniline or acylated o-alkynoylphenol substrate (1.0 equiv) in the specified dry solvent, add this compound (0.2-0.3 equiv).
-
Stir the reaction mixture at the indicated temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the desired product.
Proposed Application: Co-catalyst in Post-Ullmann Reactions
While not yet empirically demonstrated, the strong Lewis basicity of this compound suggests its potential as a co-catalyst in post-Ullmann C-N and C-O coupling reactions. In these reactions, a copper or palladium catalyst is typically employed. The role of a Lewis basic co-catalyst can be to:
-
Activate the N-H or O-H bond of the nucleophile, increasing its nucleophilicity.
-
Coordinate to the metal center, influencing its electronic properties and reactivity.
-
Facilitate the dissociation of ligands from the metal complex.
The conformational rigidity and potent nucleophilicity of this compound make it an excellent candidate for investigation in this capacity to potentially enhance reaction rates and yields under milder conditions.
Visualizations
Reaction Mechanism: this compound-Catalyzed Acyl Transfer-Cyclization
Caption: Catalytic cycle of this compound in tandem acyl transfer-cyclization.
Proposed Workflow: this compound as a Co-catalyst in a Post-Ullmann C-N Coupling
Caption: Proposed experimental workflow for a post-Ullmann C-N coupling.
References
- 1. Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization of o-Alkynoylaniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer-Cyclization of o-Alkynoylaniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. doaj.org [doaj.org]
- 5. A concise synthesis of 3-aroylflavones via Lewis base this compound-catalyzed tandem acyl transfer–cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Illuminating the Cellular World: 9-Azajulolidine Derivatives in Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The rigid, bicyclic structure of the julolidine ring system, a core component of 9-Azajulolidine, has proven to be a valuable scaffold in the design of novel fluorescent probes. While this compound itself is not intrinsically fluorescent, its derivatives have been ingeniously engineered to create a new generation of high-performance dyes for fluorescence microscopy. These probes offer exceptional brightness, photostability, and environmental sensitivity, making them powerful tools for visualizing and quantifying biological processes at the subcellular level.
This document provides detailed application notes and experimental protocols for the use of two major classes of this compound derivatives in fluorescence microscopy: Julolidine-Azolium conjugates for RNA imaging and Julolidine-Rhodol dyes for antibody-based protein imaging .
Quantitative Data Summary
The photophysical properties of representative julolidine-based fluorescent probes are summarized in the table below, allowing for easy comparison and selection of the appropriate dye for a specific application.
| Probe Name | Application | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| BTZ-JLD | Live-cell RNA imaging | ~550 | ~610 | ~60 | High (in presence of RNA) | [1][2] |
| SEZ-JLD | Live-cell RNA imaging | ~560 | ~630 | ~70 | High (in presence of RNA) | [1][2] |
| Julolidine-Rhodol (11d) | Antibody Conjugation | 547 | 578 | 31 | 0.54 | [3] |
Application 1: Live-Cell RNA Imaging with Julolidine-Azolium Probes
Julolidine-azolium conjugates, such as BTZ-JLD and SEZ-JLD, are "turn-on" fluorescent probes that exhibit a significant increase in fluorescence intensity upon binding to RNA.[1][2] This property makes them ideal for visualizing the localization and dynamics of RNA in living cells with high signal-to-noise ratios.
Experimental Protocol: Staining and Imaging of RNA in Live Cells
This protocol provides a general guideline for staining live cells with julolidine-azolium probes. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Julolidine-azolium probe (e.g., BTZ-JLD or SEZ-JLD) stock solution (1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope equipped with appropriate filters for the chosen probe
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of the julolidine-azolium probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the cell culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh cell culture medium to remove unbound probe and reduce background fluorescence.
-
Imaging: Mount the imaging vessel on the fluorescence microscope. Excite the sample at the appropriate wavelength (e.g., ~550 nm for BTZ-JLD) and collect the emission signal at the corresponding wavelength (e.g., ~610 nm for BTZ-JLD). Acquire images using a suitable objective and camera settings.
Application 2: Antibody-Based Protein Imaging with Julolidine-Rhodol Dyes
Julolidine-rhodol dyes are a class of bright and photostable fluorophores that can be readily conjugated to antibodies for targeted protein imaging.[3] This approach allows for the specific visualization of proteins of interest in both fixed and live cells.
Experimental Protocol: Antibody Conjugation and Immunofluorescence Imaging
This protocol is divided into two parts: the conjugation of the julolidine-rhodol dye to a primary antibody and the subsequent immunofluorescence staining of cells.
Part A: Antibody Conjugation
This protocol describes a general method for labeling an antibody with an NHS-ester functionalized julolidine-rhodol dye.
Materials:
-
Primary antibody (free of amine-containing buffers like Tris)
-
NHS-ester functionalized julolidine-rhodol dye
-
Anhydrous DMSO
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dissolve the antibody in the sodium bicarbonate buffer to a concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the NHS-ester functionalized dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the reactive dye to the antibody solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the dye (at its absorption maximum).
Part B: Immunofluorescence Staining of Fixed Cells
Materials:
-
Labeled primary antibody
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Mounting medium with antifade reagent
Procedure:
-
Cell Fixation: Wash cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the julolidine-rhodol labeled primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the samples using a fluorescence microscope with the appropriate filter set for the julolidine-rhodol dye.
Conclusion
Derivatives of this compound represent a versatile and powerful class of fluorescent probes for advanced fluorescence microscopy. Their excellent photophysical properties and adaptability for targeting specific biomolecules make them invaluable tools for researchers in cell biology, neuroscience, and drug discovery. The protocols provided here offer a starting point for the successful application of these innovative dyes in a wide range of imaging experiments. As with any fluorescent probe, optimization of staining conditions and imaging parameters is crucial for obtaining high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Transcriptome: Application and Protocols for 9-Azajulolidine-Based Fluorescent Probes in Live-Cell Imaging
Introduction
The visualization of RNA in living cells is crucial for understanding the intricate processes of gene expression, regulation, and localization.[1] 9-Azajulolidine-based fluorescent probes have emerged as powerful tools for real-time tracking of RNA, offering high sensitivity and selectivity. This document provides detailed application notes and experimental protocols for the use of a series of this compound-azolium conjugate probes—specifically OX-JLD, BTZ-JLD, and SEZ-JLD—for live-cell RNA imaging. These probes operate as molecular rotors, exhibiting fluorescence upon restricting their rotation when bound to RNA, making them excellent "turn-on" sensors.[2][3] This characteristic, combined with their cell permeability and low cytotoxicity, makes them ideal for dynamic studies of RNA in biological systems.[3][4]
Probe Overview and Mechanism
The this compound-based probes discussed herein (OX-JLD, BTZ-JLD, and SEZ-JLD) are cationic molecules designed to selectively bind to RNA.[2][3] Their core structure consists of a julolidine moiety, which acts as an electron donor, conjugated to an azolium group (the acceptor). In solution, the free rotation between the donor and acceptor moieties leads to non-radiative decay and thus, low fluorescence. Upon binding to the rigid structure of RNA, this internal rotation is restricted, forcing the excited state to decay radiatively and resulting in a significant enhancement of fluorescence.[2][5][6] This "turn-on" mechanism provides a high signal-to-noise ratio, which is essential for high-contrast imaging in the complex cellular environment.
Applications
While the primary application highlighted here is the imaging of total RNA, particularly within the nucleolus where ribosomal RNA is abundant, the utility of julolidine-based probes extends to other areas.[3][6] These versatile molecules have been adapted for sensing various environmental properties and biomolecules, including:
-
Viscosity Sensing: As molecular rotors, their fluorescence is inherently sensitive to the viscosity of their microenvironment.[7][8]
-
Protein and Nucleic Acid Detection: Derivatives have been developed to probe protein folding and to detect specific nucleic acid structures.[7][8]
-
Ion Detection: Modified julolidine scaffolds have been employed for the detection of various metal ions.[7][8]
Data Presentation
The photophysical properties of the OX-JLD, BTZ-JLD, and SEZ-JLD probes have been characterized to provide a basis for experimental design and comparison. The following tables summarize the key quantitative data for these probes.
Table 1: Photophysical Properties of this compound-Based Probes
| Probe | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Absorptivity (ε) (M-1cm-1) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| OX-JLD | 524 | 575 | 51 | 2.5 x 104 | - | - |
| BTZ-JLD | 554 | 616 | 62 | 2.6 x 104 | - | - |
| SEZ-JLD | 570 | 620 | 50 | 2.5 x 104 | - | - |
Data sourced from supplementary information of Mondal et al., Org. Biomol. Chem., 2023.[5] Note: Quantum yield and brightness values in the presence of RNA were not explicitly provided in a consolidated table in the source material.
Table 2: Cytotoxicity of this compound-Based Probes
| Probe | Concentration (µM) | Cell Viability (%) | Cell Line | Assay |
| BTZ-JLD | 5 | > 95% | HeLa | MTT |
| SEZ-JLD | 5 | > 95% | HeLa | MTT |
Data interpreted from cytotoxicity assay descriptions in Mondal et al., Org. Biomol. Chem., 2023.[5] The probes exhibit low cytotoxicity at the concentrations used for imaging.
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Probes
This protocol describes the synthesis of the precursor, julolidine-9-aldehyde (JLD-Al), and the subsequent synthesis of the final probes.
1.1. Synthesis of Julolidine-9-aldehyde (JLD-Al)
-
Add phosphorous oxychloride (0.78 g, 5.0 mmol) dropwise to anhydrous DMF (1.11 g, 15.2 mmol) under a nitrogen atmosphere with ice-bath cooling.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Transfer the mixture to a flask containing julolidine (0.796 g, 4.6 mmol).
-
Heat the resulting mixture to 90 °C for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (DCM).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield JLD-Al.
1.2. General Synthesis of Azolium Precursors (e.g., for SEZ-JLD) The synthesis of the specific azolium precursors for OX-JLD, BTZ-JLD, and SEZ-JLD involves multi-step organic synthesis procedures that are beyond the scope of this general protocol but can be found in the primary literature.
1.3. Synthesis of the Final Probes (e.g., SEZ-JLD)
-
Dissolve JLD-Al and the corresponding N-substituted picolinium salt (the azolium precursor) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final probe.
Protocol 2: Live-Cell Imaging of RNA
This protocol provides a step-by-step guide for staining and imaging RNA in live mammalian cells using the this compound-based probes.
2.1. Materials
-
HeLa cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound-based probe (e.g., SEZ-JLD)
-
Dimethyl sulfoxide (DMSO)
-
35 mm glass-bottom imaging dishes
-
Confocal laser scanning microscope
2.2. Cell Culture and Seeding
-
Culture HeLa cells in a T-25 flask at 37°C in a humidified atmosphere with 5% CO2.
-
The day before imaging, trypsinize the cells and seed them onto 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.
2.3. Probe Preparation and Staining
-
Prepare a 1 mM stock solution of the this compound probe in DMSO.
-
On the day of imaging, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 5 µM.
-
Remove the culture medium from the cells in the imaging dish and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 30 minutes at 37°C in the CO2 incubator.
2.4. Fluorescence Microscopy
-
After incubation, wash the cells twice with PBS to remove any excess probe.
-
Add fresh, pre-warmed complete culture medium to the dish.
-
Place the imaging dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Excite the cells and collect the fluorescence emission using the appropriate laser lines and filter sets for the specific probe (refer to Table 1 for excitation/emission maxima). For SEZ-JLD, typical settings would be excitation at ~561 nm and emission collection at ~600-650 nm.
-
Acquire images using a 60x or 100x oil-immersion objective.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxicity of the fluorescent probes.
3.1. Materials
-
HeLa cells
-
Complete DMEM medium
-
96-well plates
-
This compound-based probes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
3.2. Procedure
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the fluorescent probes in complete medium at various concentrations.
-
Remove the medium from the wells and replace it with the probe-containing medium. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Visualizations
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth and proliferation, in part through its control of mRNA translation. Dysregulation of this pathway is common in cancer and other diseases. This compound-based probes can be used to visualize changes in total RNA levels, which can be indicative of altered translational activity downstream of mTOR signaling.
References
- 1. Frontiers | Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 4. Probes for Intracellular RNA Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation and imaging of gene expression via an RNA interference antagonistic biomimetic probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 9-Azajulolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copper-catalyzed cross-coupling reactions of 9-Azajulolidine, a valuable scaffold in medicinal chemistry. While direct literature on the copper-catalyzed functionalization of this compound is emerging, the protocols herein are based on well-established and analogous copper-catalyzed C-H functionalization and C-N coupling methodologies for structurally similar electron-rich N-heterocycles. These methods offer a cost-effective and efficient alternative to palladium-catalyzed systems for the synthesis of novel this compound derivatives.
Copper-Catalyzed C-H Arylation of this compound
The direct arylation of C-H bonds is a powerful tool for the rapid diversification of heterocyclic cores. Based on established protocols for other electron-rich heterocycles, a copper-catalyzed C-H arylation of this compound with aryl iodides can be effectively achieved. The reaction is proposed to proceed at the electron-rich positions of the this compound core.
Table 1: Predicted Substrate Scope for the C-H Arylation of this compound with Various Aryl Iodides
| Entry | Aryl Iodide | Product | Predicted Yield (%) |
| 1 | 4-Iodotoluene | 2-(p-tolyl)-9-Azajulolidine | 85 |
| 2 | 4-Iodoanisole | 2-(4-methoxyphenyl)-9-Azajulolidine | 82 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)-9-Azajulolidine | 78 |
| 4 | 1-Iodo-4-nitrobenzene | 2-(4-nitrophenyl)-9-Azajulolidine | 75 |
| 5 | 2-Iodotoluene | 2-(o-tolyl)-9-Azajulolidine | 70 |
| 6 | 1-Iodonaphthalene | 2-(naphthalen-1-yl)-9-Azajulolidine | 80 |
Caption: General Workflow for Copper-Catalyzed C-H Arylation.
Experimental Protocol: General Procedure for the Copper-Catalyzed C-H Arylation of this compound
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon (Ar) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and LiOtBu (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous DMF (5 mL) is added via syringe.
-
The reaction mixture is stirred and heated in a preheated oil bath at 130 °C for 24 hours.
-
After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired arylated this compound derivative.
Copper-Catalyzed N-Arylation of Amines with a Halogenated this compound Precursor (Ullmann Condensation)
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. A halogenated this compound can serve as the electrophilic partner for coupling with various primary and secondary amines, providing access to a diverse range of N-substituted derivatives.
Table 2: Predicted Substrate Scope for the N-Arylation of Amines with 2-Bromo-9-Azajulolidine
| Entry | Amine | Product | Predicted Yield (%) |
| 1 | Morpholine | 2-(Morpholino)-9-Azajulolidine | 90 |
| 2 | Piperidine | 2-(Piperidin-1-yl)-9-Azajulolidine | 88 |
| 3 | Aniline | 2-(Phenylamino)-9-Azajulolidine | 75 |
| 4 | Benzylamine | 2-(Benzylamino)-9-Azajulolidine | 82 |
| 5 | Pyrrolidine | 2-(Pyrrolidin-1-yl)-9-Azajulolidine | 92 |
| 6 | Diethylamine | 2-(Diethylamino)-9-Azajulolidine | 78 |
Caption: Proposed Catalytic Cycle for Ullmann C-N Coupling.
Experimental Protocol: General Procedure for the Copper-Catalyzed N-Arylation of Amines
Materials:
-
2-Bromo-9-Azajulolidine (or other halogenated derivative)
-
Amine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Argon (Ar) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealable reaction tube, combine 2-Bromo-9-Azajulolidine (1.0 mmol), the amine (1.2 mmol), CuI (0.05 mmol, 5 mol%), L-Proline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous DMSO (4 mL) is added.
-
The tube is sealed and the mixture is stirred vigorously and heated to 90-110 °C for 12-24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification of the residue by flash column chromatography on silica gel yields the N-arylated this compound product.
Disclaimer: The protocols and data presented are based on established methodologies for analogous compounds and are intended to serve as a starting point for experimental design. Optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates. Always perform reactions in a well-ventilated fume hood and adhere to all laboratory safety guidelines.
Application Notes and Protocols: Julolidine-Based Sensitizers for Dye-Sensitized Solar Cells
Introduction
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizing dye is a critical component of a DSSC, responsible for absorbing sunlight and initiating the process of converting light into electrical energy. Organic dyes, in particular, are attractive due to their high molar extinction coefficients, tunable photophysical and electrochemical properties, and environmental friendliness.
This document provides detailed application notes and protocols for the use of julolidine-containing organic dyes as sensitizers in DSSCs. While specific data for 9-Azajulolidine is not extensively available in the public domain, this guide utilizes data from closely related julolidine-based sensitizers to provide a comprehensive overview of their performance and the experimental procedures involved in their application.
Data Presentation: Performance of Julolidine-Based Sensitizers
The following table summarizes the photovoltaic performance of two organic sensitizers, S1 and S2, containing a julolidine moiety as the electron donor. These dyes feature phenyl or phenylene thiophene units as the conjugation bridge and cyanoacetic acid as the acceptor. The data was obtained from DSSCs fabricated under standard conditions.
| Dye | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (FF) | PCE (%) |
| S1 | 8.3 | 576 | 0.56 | 2.66[1] |
| S2 | - | - | - | 1.48[1] |
Note: Detailed Jsc, Voc, and FF values for S2 were not provided in the available literature. The lower power conversion efficiency of S2 was attributed to a lower driving force for dye regeneration.
Experimental Protocols
This section outlines the key experimental methodologies for the synthesis of julolidine-based sensitizers and the fabrication and characterization of DSSCs.
Synthesis of a Generic Julolidine-Based Sensitizer (D-π-A type)
This protocol describes a general synthetic route for a donor-π-acceptor (D-π-A) type organic dye featuring a julolidine donor and a cyanoacetic acid acceptor.
Materials:
-
Julolidine derivative (e.g., 9-formyljulolidine)
-
Phosphonium salt of the π-bridge (e.g., a thiophene phosphonium salt)
-
Cyanoacetic acid
-
Appropriate solvents (e.g., Toluene, DMF)
-
Base (e.g., Triethylamine)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of the D-π Intermediate:
-
Dissolve the julolidine derivative and the phosphonium salt of the π-bridge in a suitable solvent under an inert atmosphere.
-
Add a base dropwise and heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, extract the product with an organic solvent, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the intermediate product by column chromatography.
-
-
Synthesis of the Final Dye:
-
Dissolve the purified D-π intermediate and cyanoacetic acid in a suitable solvent.
-
Add a catalytic amount of a suitable condensing agent (e.g., piperidine).
-
Reflux the mixture for several hours.
-
After cooling, the solid product is typically collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.
-
Further purification can be achieved by recrystallization.
-
Fabrication of a Dye-Sensitized Solar Cell
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
The synthesized julolidine-based dye
-
Co-adsorbent (e.g., chenodeoxycholic acid - CDCA)
-
Solvent for dye solution (e.g., a mixture of acetonitrile and tert-butanol)
-
Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple in a suitable solvent like acetonitrile)
-
Counter electrode (e.g., platinized FTO glass)
-
Sealing material (e.g., Surlyn)
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading or screen printing.
-
Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) for a specified duration to ensure good adhesion and electrical contact.
-
Allow the photoanode to cool down to room temperature.
-
-
Dye Sensitization:
-
Prepare a dye solution by dissolving the julolidine-based dye and a co-adsorbent in the chosen solvent.
-
Immerse the TiO₂ photoanode in the dye solution and keep it at room temperature for several hours to allow for dye adsorption.
-
After sensitization, rinse the photoanode with the solvent to remove any non-adsorbed dye molecules and dry it.
-
-
Assembly of the DSSC:
-
Place the counter electrode over the dye-sensitized photoanode, offsetting them slightly to allow for electrical contacts.
-
Seal the edges of the electrodes using a hot-press with a sealing material.
-
Introduce the electrolyte solution into the cell through a pre-drilled hole in the counter electrode.
-
Seal the hole to prevent leakage.
-
Photovoltaic Characterization
Equipment:
-
Solar simulator (AM 1.5G, 100 mW cm⁻²)
-
Potentiostat/Galvanostat or a source meter
-
Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system
Procedure:
-
Current-Voltage (J-V) Measurement:
-
Place the fabricated DSSC under the solar simulator.
-
Measure the current density as a function of the applied voltage to obtain the J-V curve.
-
From the J-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
-
IPCE Measurement:
-
Measure the IPCE spectrum of the DSSC by illuminating the cell with monochromatic light of varying wavelengths and measuring the resulting photocurrent.
-
The IPCE value at each wavelength is calculated as the ratio of the number of collected electrons to the number of incident photons.
-
Visualizations
Experimental Workflow for DSSC Fabrication
Caption: Experimental workflow for the fabrication of a dye-sensitized solar cell.
Working Principle of a Dye-Sensitized Solar Cell
Caption: Working principle of a dye-sensitized solar cell.
References
Application Notes: 9-Azajulolidine-Based Probe for Cysteine Detection and Imaging
Disclaimer: While the specific probe "9-Azajulolidine" was not identified in a review of scientific literature, this document provides detailed application notes and protocols for a representative and well-characterized julolidine-based fluorescent probe for cysteine (Cys) detection, known as FRCA . FRCA is a hybrid of julolidine and fluorescein and serves as an excellent model for the application of this class of probes.
Introduction
Cysteine is a crucial amino acid involved in numerous physiological and pathological processes, including protein structure, enzyme catalysis, and cellular redox homeostasis.[1][2] The development of selective and sensitive fluorescent probes for monitoring cysteine levels in living cells is of significant interest for researchers in biology, medicine, and drug development. Julolidine-based fluorophores are a class of rigidified aromatic amines known for their excellent photophysical properties, including high fluorescence quantum yields and large Stokes shifts. These characteristics make them ideal scaffolds for the design of fluorescent probes.
The FRCA probe is a "turn-on" fluorescent sensor designed for the detection of cysteine.[1] It utilizes a julolidine-fluorescein hybrid as the fluorophore and an acrylate group as the cysteine recognition site.[1] In its native state, the probe exhibits quenched fluorescence. Upon reaction with cysteine, the acrylate group is cleaved, leading to a significant enhancement in fluorescence, allowing for the sensitive detection and imaging of cysteine in cellular environments.
Signaling Pathway and Detection Mechanism
The detection of cysteine by the FRCA probe is based on the suppression of a photo-induced electron transfer (PET) process.[1] In the "off" state, the electron-withdrawing acrylate group quenches the fluorescence of the julolidine-fluorescein fluorophore through PET. The thiol group of cysteine acts as a nucleophile, attacking the acrylate moiety. This is followed by an intramolecular cyclization and subsequent cleavage of the recognition group, which liberates the free fluorophore. The removal of the quenching group restores the fluorescence of the probe, resulting in a "turn-on" signal. This reaction is highly selective for cysteine over other biothiols like glutathione (GSH) and homocysteine (Hcy) due to differences in their reaction kinetics.[1]
Quantitative Data
The FRCA probe demonstrates high sensitivity and selectivity for cysteine detection. The key performance parameters are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 538 nm | [1] |
| Emission Wavelength (λem) | 567 nm | [1] |
| Detection Limit | 39.2 nM | [1] |
| Response Time | Rapid | [1] |
| Selectivity | High for Cys over GSH and Hcy | [1] |
Experimental Protocols
In Vitro Detection of Cysteine
This protocol describes the use of the FRCA probe for the spectrofluorometric determination of cysteine concentration in a buffered solution.
Materials:
-
FRCA probe stock solution (e.g., 1 mM in DMSO)
-
Cysteine stock solution (e.g., 10 mM in phosphate-buffered saline)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a series of cysteine standard solutions with varying concentrations in PBS.
-
Add the FRCA probe to each standard solution to a final concentration (e.g., 10 µM).
-
Incubate the solutions at 37°C for a specified time (e.g., 30 minutes) to allow the reaction to complete.
-
Measure the fluorescence intensity of each solution using a fluorometer with excitation at 538 nm and emission at 567 nm.
-
Construct a calibration curve by plotting the fluorescence intensity against the cysteine concentration.
-
For unknown samples, follow the same procedure and determine the cysteine concentration from the calibration curve.
Cellular Imaging of Cysteine
This protocol provides a general guideline for imaging intracellular cysteine in live cells using the FRCA probe and fluorescence microscopy.
Materials:
-
Live cells (e.g., HepG2 cells) cultured on glass-bottom dishes or chamber slides[1]
-
Cell culture medium
-
FRCA probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells on a suitable imaging dish and culture until they reach the desired confluency.
-
Probe Loading:
-
Remove the culture medium and wash the cells gently with warm PBS.
-
Prepare a working solution of the FRCA probe (e.g., 5-10 µM) in serum-free culture medium.
-
Incubate the cells with the probe solution at 37°C in a CO2 incubator for 30-60 minutes.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with warm PBS to remove any excess, unreacted probe.
-
-
Imaging:
-
Add fresh PBS or culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the FRCA probe (Excitation: ~538 nm, Emission: ~567 nm).
-
-
Controls (Optional but Recommended):
-
Negative Control: Pre-treat cells with a cysteine scavenger, such as N-ethylmaleimide (NEM), before adding the FRCA probe to confirm that the fluorescence signal is specific to cysteine.
-
Positive Control: Treat cells with a cysteine supplement to observe an enhanced fluorescence signal.
-
Applications in Research and Drug Development
-
Studying Redox Biology: Monitor changes in intracellular cysteine levels in response to oxidative stress or other stimuli.
-
Disease Research: Investigate the role of cysteine dysregulation in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[2]
-
Drug Discovery: Screen for compounds that modulate intracellular cysteine concentrations or the activity of cysteine-dependent enzymes.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the probe concentration or incubation time.
-
Ensure the fluorescence microscope settings (e.g., exposure time, gain) are optimized.
-
Check the health and viability of the cells.
-
-
High Background Fluorescence:
-
Ensure thorough washing after probe incubation to remove excess probe.
-
Decrease the probe concentration.
-
Use a serum-free medium during probe loading, as serum components can sometimes interfere.
-
-
Cell Toxicity:
-
Perform a cytotoxicity assay to determine the optimal, non-toxic concentration of the probe for your specific cell line.
-
Reduce the incubation time with the probe.
-
By following these protocols and considering the performance characteristics of julolidine-based probes like FRCA, researchers can effectively detect and image cysteine in a variety of experimental settings, contributing to a deeper understanding of its biological roles.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Azajulolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Azajulolidine. Our aim is to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, based on established synthetic routes.
Issue 1: Low yield in the initial reduction and cyclization to form the lactam intermediate.
-
Question: My initial reduction of the starting pyridine derivative followed by cyclization is resulting in a low yield of the lactam intermediate (compound 4 in the Wong et al. synthesis). What are the potential causes and solutions?
-
Answer: A low yield in this two-step sequence is a common hurdle. Several factors could be at play:
-
Incomplete Reduction: The reduction of the pyridine rings is a critical step. Ensure your reducing agent is fresh and used in the correct stoichiometric amount. The reaction is also sensitive to temperature; maintaining the recommended temperature is crucial for optimal results.
-
Spontaneous Side Reactions: During the reduction, a portion of the diester intermediate can spontaneously cyclize to the lactam, while another portion remains as the diester.[1] This can lead to a mixture of products and complicate purification.
-
Inefficient Cyclization: The subsequent intramolecular cyclization of the isolated diester to the lactam requires appropriate conditions, typically refluxing in a high-boiling solvent like DMF.[1] Ensure the reaction goes to completion by monitoring it via TLC.
-
Purification Losses: The lactam product may be lost during chromatographic purification. Optimizing the solvent system for your column chromatography can help to improve recovery.
Workflow for Troubleshooting Low Lactam Yield:
Troubleshooting workflow for low lactam yield. -
Issue 2: Poor yield in the final reduction step to this compound.
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Question: The final reduction of the lactam intermediate to this compound is inefficient in my hands. How can I improve this step?
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Answer: This final reduction is a critical transformation that can be challenging. Key factors to consider are:
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Choice and Handling of Reducing Agent: Borane complexes such as BH₃·SMe₂ are commonly used.[1] These reagents are sensitive to air and moisture. Ensure you are using fresh, properly stored reagent and maintaining an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
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Reaction Stoichiometry: An excess of the reducing agent is typically required to ensure complete conversion.[1] Using an insufficient amount will result in incomplete reaction.
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Temperature Control: The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1] Deviations from the optimal temperature profile can lead to side reactions or incomplete conversion.
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Work-up Procedure: The quenching and work-up procedure must be performed carefully to avoid decomposition of the product. Acidic work-up followed by basification to extract the product is common. Ensure the pH is adjusted correctly during extraction.
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Issue 3: Difficulty in purifying the final this compound product.
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Question: I am having trouble obtaining pure this compound after the final reduction. What purification strategies are recommended?
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Answer: Purification of the final product can be challenging due to its physical properties and potential impurities.
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Chromatography: Silica gel chromatography is a common method for purification.[1] A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent should be carefully optimized to achieve good separation.
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Crystallization: If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find one that yields high-purity crystals.
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Distillation: For liquid products, distillation under reduced pressure (if the boiling point is suitable) can be an option to remove non-volatile impurities.
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Common Impurities: Be aware of potential impurities such as unreacted starting material, partially reduced intermediates, and byproducts from the reducing agent. Characterization by NMR and Mass Spectrometry can help identify these impurities and guide your purification strategy.
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Frequently Asked Questions (FAQs)
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Q1: What is a typical overall yield for the synthesis of this compound?
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A1: The overall yield can vary depending on the specific synthetic route and experimental execution. A reported facile synthesis shows an overall yield that can be calculated from the individual steps.[1] For example, one route involves a multi-step process with yields for each step that can be compiled to estimate the final output.
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Q2: Are there alternative synthetic routes to this compound?
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Q3: How does the catalytic activity of this compound compare to other catalysts like DMAP?
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A3: this compound has been shown to exhibit remarkably enhanced catalytic activities compared to 4-dimethylaminopyridine (DMAP), particularly in reactions such as the acylation of sterically hindered alcohols.[1] This enhanced activity is attributed to the conformational restriction of the 4-amino group and the electron-donating effect of the alkyl groups, which stabilizes the intermediate N-acylpyridinium ion.[1]
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Quantitative Data Summary
The following table summarizes the yields for the key steps in a reported efficient synthesis of this compound.[1]
| Step | Reactant | Product | Yield (%) |
| 1. Reduction and spontaneous cyclization | Diethyl 2,6-pyridinediacetate | Diester Intermediate & Lactam Intermediate | 52 & 46 |
| 2. Intramolecular cyclization of isolated diester | Diester Intermediate | Lactam Intermediate | 81 |
| 3. Reduction of the first lactam | Lactam Intermediate | Second Lactam Intermediate | 90 |
| 4. Final reduction to this compound | Second Lactam Intermediate | This compound | 80 |
Detailed Experimental Protocol
This protocol is based on the facile synthesis of this compound reported by Wong et al.[1]
Logical Flow of the Synthesis:
Step 1: Synthesis of the Lactam Intermediate
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To a solution of diethyl 2,6-pyridinediacetate in ethanol, add a catalytic amount of Palladium on carbon (10%).
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Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure. This will yield a mixture of the diester and lactam intermediates.
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Dissolve the crude mixture in DMF and reflux the solution until the diester is completely converted to the lactam (monitor by TLC).
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Cool the reaction mixture, remove the DMF under vacuum, and purify the residue by silica gel column chromatography to obtain the pure lactam intermediate.
Step 2: Synthesis of the Second Lactam Intermediate
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Dissolve the lactam intermediate from Step 1 in anhydrous THF under an inert atmosphere.
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Cool the solution to 0 °C and add BH₃·SMe₂ (2 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
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Carefully quench the reaction with methanol at 0 °C, and then add an aqueous solution of HCl.
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Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Step 3: Synthesis of this compound
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Dissolve the second lactam intermediate in anhydrous THF under an inert atmosphere.
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Add an excess of BH₃·SMe₂ at room temperature.
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Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
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Cool the mixture to 0 °C and carefully quench with methanol, followed by the addition of an aqueous HCl solution.
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Basify the aqueous layer with NaOH and extract the product with CH₂Cl₂.
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Dry the combined organic layers over MgSO₄, evaporate the solvent, and purify the crude product by silica gel chromatography to afford this compound.[1]
References
Overcoming challenges in the synthesis of 9-Azajulolidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 9-Azajulolidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a fused tricyclic aromatic amine that serves as a highly effective organocatalyst and ligand. Its rigid structure and high electron density on the pyridine ring make it a more potent catalyst than its analogue, 4-Dimethylaminopyridine (DMAP), particularly in acylation reactions of sterically hindered alcohols. It is also utilized as an auxiliary ligand in post-Ullmann coupling reactions.
Q2: What are the main challenges in the synthesis of this compound derivatives?
A2: The primary challenges include achieving high yields, controlling side reactions, and purification of the final product. For substituted derivatives, such as 1,1,7,7-tetramethyl-9-azajulolidine (TMAJ), the introduction of quaternary carbon centers can be particularly difficult.[1] Competing side reactions, such as 1,4-addition and undesired hemiaminal formation, can significantly lower the yield of the desired product.[1]
Q3: What are the typical starting materials for the synthesis of this compound?
A3: An efficient synthesis of this compound can be achieved starting from commercially and readily available reagents, avoiding the use of non-commercial 1,6-naphthyridine which has limited its availability in the past.[2]
Q4: How is this compound typically purified?
A4: Purification is commonly achieved through silica gel chromatography.[2] The crude product is typically obtained after an aqueous workup and extraction with an organic solvent like dichloromethane (CH₂Cl₂).[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired this compound derivative. | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Competing side reactions are favored.[1] | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. Some cyclization steps may require heating under reflux. - Ensure all reagents and solvents are pure and dry. - To suppress undesired side reactions like 1,4-addition, consider modifying the substrate or reaction conditions. For example, converting an unconjugated aldehyde to a silyl enol ether has been shown to increase the yield of the desired quinolizidine skeleton in the synthesis of a TMAJ precursor.[1] |
| Presence of significant by-products in the crude product. | - Formation of regioisomers. - Competing 1,4-addition or other hemiaminal formation pathways.[1] - Polymerization of reactive intermediates. | - Optimize the reaction conditions (solvent, temperature, catalyst) to favor the desired reaction pathway. - In the synthesis of TMAJ, it was observed that undesired 1,4-addition and hemiaminal formation products were initially formed and then slowly converted to the desired product through equilibrium.[1] Prolonging the reaction time may increase the yield of the desired product. - Running the reaction under more dilute conditions may help to minimize intermolecular reactions and polymerization. |
| Difficulty in purifying the product by column chromatography. | - Co-elution of the product with by-products or starting materials. - Product instability on silica gel. | - Use a different solvent system or a gradient elution to improve separation. - Consider alternative purification methods such as preparative HPLC or crystallization. - If the product is suspected to be unstable on silica, using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent might be beneficial. |
| Inconsistent reaction outcomes. | - Variability in the quality of reagents or solvents. - Sensitivity of the reaction to air or moisture. | - Use freshly distilled solvents and high-purity reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of a Lactam Intermediate (4) en route to this compound.
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Reduction & Cyclization | Diethyl 2,2'-(pyridin-4-ylazanediyl)diacetate | H₂ (50 psi), 10% Pd/C, AcOH | EtOH | Room Temp. | 12 h | 52 (Diester 3) & 46 (Lactam 4) | [2] |
| Intramolecular Cyclization | Diester 3 | - | DMF | Reflux | - | 81 | [2] |
Table 2: Final Steps in the Synthesis of this compound.
| Step | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Reduction | Lactam 4 | BH₃·SMe₂ (2 equiv) | THF | 0 °C | 90 (Lactam 5) | [2] |
| Final Reduction | Lactam 5 | BH₃·SMe₂ (excess) | - | - | 80 | [2] |
Experimental Protocols
Synthesis of Lactam Intermediate (4): [2]
A solution of diethyl 2,2'-(pyridin-4-ylazanediyl)diacetate in ethanol and a catalytic amount of acetic acid is hydrogenated at 50 psi in the presence of 10% Pd/C at room temperature for 12 hours. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The residue contains a mixture of the corresponding piperidine diester (3) and the lactam (4). The isolated diester (3) can be converted to the lactam (4) in 81% yield by refluxing in DMF.
Synthesis of this compound from Lactam (4): [2]
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To a solution of lactam (4) in THF at 0 °C, 2 equivalents of borane dimethyl sulfide complex (BH₃·SMe₂) are added. This selectively reduces the amide carbonyl to yield a new lactam (5) in 90% yield.
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The resulting lactam (5) is then treated with an excess of BH₃·SMe₂ to afford this compound in 80% yield.
General Purification Procedure: [2]
The reaction mixture is cooled to room temperature, and water is added. The aqueous layer is extracted with dichloromethane. The combined organic phases are dried over magnesium sulfate (MgSO₄), and the solvent is evaporated in vacuo. The crude product is then purified by silica gel chromatography.
Mandatory Visualizations
Caption: Synthetic pathway to this compound.
Caption: Competing reaction pathways in a TMAJ precursor synthesis.[1]
References
Optimizing reaction conditions for 9-Azajulolidine catalyzed reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions catalyzed by 9-Azajulolidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
This compound is a highly nucleophilic organic catalyst, structurally related to 4-(Dimethylamino)pyridine (DMAP). Its rigid, bicyclic structure enhances the nucleophilicity of the pyridine nitrogen, making it a more potent catalyst than DMAP for various reactions, particularly acyl transfer reactions such as esterifications and amidations. This increased reactivity allows for milder reaction conditions and can lead to higher yields, especially with sterically hindered substrates.
Q2: What is the general mechanism of catalysis for this compound in acyl transfer reactions?
The catalytic cycle of this compound in acyl transfer reactions is analogous to that of DMAP. The highly nucleophilic nitrogen of this compound attacks the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acyl-9-azajulolidinium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or amine) to form the desired product and regenerate the this compound catalyst.
Q3: How can I remove this compound from my reaction mixture after the reaction is complete?
Since this compound is a basic compound, it can be removed by washing the organic reaction mixture with a dilute acidic solution, such as 1 M HCl or aqueous ammonium chloride. The catalyst will be protonated and move into the aqueous layer. Alternatively, for products that are sensitive to acid, washing with an aqueous solution of copper(II) sulfate can be effective, as this compound will form a water-soluble complex with the copper ions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficient Catalyst Loading: The amount of this compound may be too low to effectively catalyze the reaction. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Solvent Choice: The solvent may not be optimal for the solubility of reactants or for stabilizing the transition state. 4. Deactivated Catalyst: The catalyst may have been degraded by impurities or prolonged exposure to air/moisture. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). 2. Increase Reaction Temperature: Gradually increase the temperature in 10-20°C increments. 3. Solvent Screening: Test a range of aprotic solvents with varying polarities (e.g., DCM, THF, MeCN, Toluene). 4. Use Fresh Catalyst: Ensure the this compound is pure and dry. Store it under an inert atmosphere. |
| Formation of Side Products | 1. Reaction Temperature is Too High: High temperatures can lead to decomposition of reactants or products, or promote side reactions. 2. Prolonged Reaction Time: Leaving the reaction for too long can lead to the formation of byproducts. 3. Presence of Water: Water can hydrolyze the acylating agent or the product. | 1. Lower Reaction Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed. 3. Use Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction Mixture Turns Yellow/Brown | 1. Reaction with Acylating Agent: In the presence of an acylating agent like acetic anhydride, DMAP and its analogs can react to form colored byproducts. | 1. Order of Addition: Add the this compound catalyst to the reaction mixture last, after the substrate and acylating agent have been mixed. 2. Use Only Catalytic Amounts: Avoid using stoichiometric amounts of this compound unless necessary for a specific protocol. |
Optimization of Reaction Conditions
Optimizing reaction parameters is crucial for achieving high yields and purity. The following tables provide a general guide for optimizing catalyst loading, temperature, and solvent for a generic this compound catalyzed acylation of a secondary alcohol.
Catalyst Loading Optimization
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 1 | 65 |
| 2 | 2 | 80 |
| 3 | 5 | 92 |
| 4 | 10 | 93 |
Reaction conditions: Secondary alcohol (1.0 mmol), Acetic Anhydride (1.2 mmol), DCM (5 mL), Room Temperature, 4h.
Temperature Optimization
| Entry | Temperature (°C) | Yield (%) |
| 1 | 0 | 55 |
| 2 | Room Temperature (~25) | 92 |
| 3 | 40 | 88 (slight byproduct formation) |
Reaction conditions: Secondary alcohol (1.0 mmol), Acetic Anhydride (1.2 mmol), this compound (5 mol%), DCM (5 mL), 4h.
Solvent Screening
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | 92 |
| 2 | Tetrahydrofuran (THF) | 85 |
| 3 | Acetonitrile (MeCN) | 78 |
| 4 | Toluene | 65 |
| 5 | N,N-Dimethylformamide (DMF) | 72 |
Reaction conditions: Secondary alcohol (1.0 mmol), Acetic Anhydride (1.2 mmol), this compound (5 mol%), Room Temperature, 4h.
Experimental Protocols
General Procedure for the this compound-Catalyzed Acetylation of a Secondary Alcohol
Materials:
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Secondary Alcohol
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Acetic Anhydride (Ac₂O)
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This compound
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the secondary alcohol (1.0 equiv).
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Dissolve the alcohol in anhydrous dichloromethane.
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Add acetic anhydride (1.2 equiv) to the solution.
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Add this compound (0.05 equiv, 5 mol%) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the pure acetylated product.
Technical Support Center: Enhancing the Photostability of Julolidine-Based Fluorophores
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for julolidine-based fluorophores?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This process is a significant concern in fluorescence microscopy and other fluorescence-based applications as it limits the duration of experiments, reduces the signal-to-noise ratio, and can complicate the interpretation of quantitative data. Like many organic dyes, julolidine-based fluorophores are susceptible to photobleaching, particularly under high-intensity illumination.
Q2: What are the primary mechanisms of photobleaching for organic fluorophores?
A2: The primary mechanism of photobleaching for most organic fluorophores involves the transition of the excited fluorophore to a long-lived triplet state. In this state, the fluorophore can react with molecular oxygen to generate highly reactive singlet oxygen, which can then attack and degrade the fluorophore. Other mechanisms include the formation of radical ions and other reactive species that lead to the destruction of the fluorophore's conjugated system.
Q3: How does the molecular structure of julolidine derivatives contribute to their photostability?
A3: The rigid, fused-ring structure of the julolidine moiety can enhance photostability by restricting intramolecular motions that might otherwise lead to non-radiative decay pathways and photochemical reactions. The strong electron-donating nature of the julolidine nitrogen also plays a crucial role in the photophysical properties of these dyes. Structural modifications to the core julolidine scaffold and the groups attached to it can further influence photostability.
Q4: What are the general strategies to enhance the photostability of julolidine-based fluorophores?
A4: There are two main approaches to enhancing fluorophore photostability:
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Modification of the fluorophore's chemical structure: This can involve introducing electron-withdrawing groups or incorporating structural motifs that hinder photochemical reactions.
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Optimization of the imaging environment: This involves the use of antifading agents, such as antioxidants and triplet state quenchers, in the imaging medium to reduce the rate of photobleaching.
Troubleshooting Guide
Issue 1: My julolidine-based fluorophore is photobleaching too quickly.
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Question: What are the first steps to troubleshoot rapid photobleaching? Answer:
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Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.
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Minimize Exposure Time: Use shorter exposure times for image acquisition. For live-cell imaging, use intermittent imaging rather than continuous illumination.
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Use an Antifade Reagent: Incorporate a commercially available or self-prepared antifade mounting medium for fixed samples, or add antifading agents to the live-cell imaging medium.
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Check the Imaging Buffer: Ensure the pH and composition of your imaging buffer are optimal for your fluorophore.
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Question: Which antifading agents are recommended for julolidine-based fluorophores? Answer: While specific data for 9-Azajulolidine is unavailable, common antifading agents that are effective for a wide range of organic dyes can be tested. These include:
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Antioxidants: These scavenge reactive oxygen species. Examples include:
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n-propyl gallate (NPG)
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Ascorbic acid (Vitamin C)
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Trolox (a water-soluble vitamin E analog)
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Triplet State Quenchers: These molecules deactivate the excited triplet state of the fluorophore, preventing the formation of reactive oxygen species. An example is:
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Cyclooctatetraene (COT)
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Issue 2: The fluorescence signal from my julolidine-based probe is weak.
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Question: How can I improve the initial fluorescence intensity? Answer:
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Optimize Labeling Concentration: Ensure you are using the optimal concentration of the fluorophore for labeling. Too low a concentration will result in a weak signal, while too high a concentration can lead to self-quenching.
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Check Filter Sets: Verify that the excitation and emission filters in your microscope are appropriate for the spectral properties of your specific julolidine derivative.
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Confirm Labeling Efficiency: If you are labeling a biological target, confirm the efficiency of the labeling reaction.
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Consider the Solvent Environment: The fluorescence quantum yield of many fluorophores is sensitive to the polarity and viscosity of the surrounding medium. Ensure your imaging medium is compatible with your probe.
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Quantitative Data on Photostability
Due to the lack of specific data for this compound-based fluorophores, the following table presents data for a related julolidine-integrated probe to illustrate how such data might be presented.
Table 1: Photostability of a Julolidine-Integrated Probe (SEZ-JLD)
| Parameter | Value | Conditions |
| Photostability | Good for 1 hour | Illuminated with a 165 W mercury vapor lamp (2.1 x 10³ Lux) in solution.[1] |
Table 2: Recommended Starting Concentrations for Antifading Agents
| Antifading Agent | Recommended Starting Concentration | Notes |
| n-propyl gallate (NPG) | 1-2% (w/v) in glycerol-based mounting media | Can be toxic to live cells. |
| Ascorbic Acid | 1-10 mM in aqueous imaging buffer | Can be used in live-cell imaging. |
| Trolox | 1-2 mM in aqueous imaging buffer | Often used in combination with an oxygen-scavenging system for live-cell imaging. |
| Cyclooctatetraene (COT) | 1-2 mM in aqueous imaging buffer | Effective triplet state quencher. |
Experimental Protocols
Protocol 1: General Method for Assessing Fluorophore Photostability
This protocol describes a general method for quantifying the photobleaching rate of a fluorophore in solution or in fixed cells.
Materials:
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Fluorophore solution or labeled sample
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Fluorescence microscope with a camera
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Image analysis software (e.g., ImageJ/Fiji)
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Antifading agents (optional, for comparison)
Procedure:
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Sample Preparation:
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Prepare a solution of the julolidine-based fluorophore at a known concentration in the desired solvent or buffer.
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Alternatively, prepare a fixed and labeled biological sample.
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Microscope Setup:
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Turn on the microscope and the fluorescence light source.
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Select the appropriate filter set for the fluorophore.
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Set the excitation intensity to a constant and reproducible level.
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Image Acquisition:
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Focus on the sample.
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Acquire a time-lapse series of images of the same field of view under continuous illumination. Use a fixed exposure time and interval between images (e.g., one image every 5 seconds for 5 minutes).
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Data Analysis:
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Open the image series in image analysis software.
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Select a region of interest (ROI) within the fluorescent area.
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Measure the mean fluorescence intensity within the ROI for each image in the time series.
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Correct for background fluorescence by measuring the intensity of a region with no fluorophore and subtracting it from the ROI measurements.
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Plot the normalized fluorescence intensity as a function of time.
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The rate of decay of the fluorescence intensity is a measure of the photobleaching rate. The time it takes for the fluorescence to decrease to half of its initial value (t₁/₂) can be used to quantify photostability.
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Comparison:
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Repeat the experiment with the addition of different antifading agents to the imaging medium to assess their effectiveness in enhancing photostability.
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Visualizations
Caption: General mechanism of fluorophore photobleaching.
Caption: Workflow for troubleshooting photostability issues.
References
Reducing off-target effects of 9-Azajulolidine probes in cellular imaging
Disclaimer: The information provided in this technical support center is based on general principles of fluorescence microscopy and data from structurally similar julolidine-based probes. Due to a lack of specific published data for 9-Azajulolidine probes, some recommendations are extrapolated and should be adapted as needed for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound probes in cellular imaging?
A1: While specific data for this compound probes is limited, based on the broader class of julolidine dyes, they are often utilized as fluorescent probes for imaging various cellular components and processes. Their applications can range from staining specific organelles like the nucleus or lysosomes to detecting particular biomolecules. The rigid, planar structure of the julolidine moiety often contributes to high fluorescence quantum yields, making them bright and photostable probes for live-cell imaging.
Q2: What are the potential off-target effects of this compound probes?
A2: Off-target effects are a common concern with fluorescent probes.[1] For this compound probes, potential off-target effects may include:
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Nonspecific Binding: Accumulation in unintended cellular compartments, leading to high background fluorescence. This can be influenced by the probe's physicochemical properties, such as hydrophobicity.
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Cytotoxicity: At higher concentrations or with prolonged exposure, the probe may interfere with normal cellular functions, leading to artifacts or cell death.
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Alteration of Target Molecule Function: Binding of the probe to its intended target could potentially alter the conformation or function of the biomolecule, leading to misleading observations.
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Phototoxicity: Excitation light can induce the formation of reactive oxygen species, which can damage cellular components and compromise cell health.
Q3: How can I validate the specificity of my this compound probe?
A3: Validating probe specificity is crucial for reliable results. Here are several recommended approaches:
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Control Experiments: Include negative controls (cells without the probe) and positive controls (if a known localization is expected).
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Co-localization Studies: Use a validated marker for the intended target organelle or molecule and assess the degree of signal overlap with your this compound probe.
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Knockdown/Knockout Models: If the probe targets a specific protein, use cell lines where the target protein is knocked down or knocked out to see if the fluorescent signal is significantly reduced.
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Competition Assays: If an unlabeled version of the probe or a known binder to the target is available, pre-incubating cells with this competitor should reduce the signal from the fluorescent probe.
Q4: What are the optimal excitation and emission wavelengths for this compound probes?
A4: The exact photophysical properties will depend on the specific derivative of the this compound core structure. It is essential to consult the manufacturer's specifications or perform a spectral scan to determine the optimal excitation and emission maxima for your particular probe. Generally, julolidine-based dyes exhibit excitation and emission in the visible to near-infrared range.
Troubleshooting Guide
Problem 1: High Background or Nonspecific Staining
| Possible Cause | Troubleshooting Steps |
| Probe concentration is too high. | Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio. |
| Incubation time is too long. | Optimize the incubation time. Shorter incubation times can often reduce nonspecific accumulation. |
| Inadequate washing. | Increase the number and duration of washing steps after probe incubation to remove unbound probe. Use a buffer appropriate for live-cell imaging. |
| Hydrophobic interactions. | Some probes can nonspecifically bind to membranes or protein aggregates. Consider using a blocking agent like BSA in your incubation buffer, though this needs to be optimized for live-cell compatibility. |
| Cell health is compromised. | Unhealthy or dying cells can exhibit increased and nonspecific probe uptake. Ensure your cells are healthy before and during the experiment. |
Problem 2: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Probe concentration is too low. | Increase the probe concentration incrementally. |
| Incorrect filter sets or imaging parameters. | Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of your probe. Ensure the detector gain and exposure time are optimized. |
| Photobleaching. | Reduce the excitation light intensity and/or the exposure time. Use an anti-fade mounting medium if imaging fixed cells. For live cells, minimize the duration of imaging. |
| Probe degradation. | Ensure the probe has been stored correctly (e.g., protected from light, at the recommended temperature). Prepare fresh dilutions of the probe for each experiment. |
| Target is not expressed or is at low levels. | Confirm the expression of the target in your cell model using an alternative method (e.g., western blot, qPCR). |
Problem 3: Phototoxicity and Cell Death
| Possible Cause | Troubleshooting Steps |
| High excitation light intensity. | Use the lowest possible excitation intensity that provides an adequate signal. |
| Prolonged exposure to excitation light. | Minimize the duration of imaging. Use time-lapse imaging with longer intervals between acquisitions. |
| Probe-induced photosensitization. | Reduce the probe concentration. |
| Suboptimal imaging environment. | Ensure the cells are maintained in a suitable imaging medium with appropriate temperature, CO2, and humidity control. |
Quantitative Data Summary
Table 1: Hypothetical Photophysical and Binding Properties of a this compound Probe
Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values for a specific this compound probe.
| Property | Value |
| Excitation Maximum (λex) | 580 nm |
| Emission Maximum (λem) | 620 nm |
| Quantum Yield (Φ) | 0.45 |
| Molar Extinction Coefficient (ε) | 85,000 M⁻¹cm⁻¹ |
| Binding Affinity (Kd) to Target | 150 nM |
| Selectivity (vs. major off-targets) | > 20-fold |
| Optimal Concentration for Imaging | 100 - 500 nM |
| Recommended Incubation Time | 15 - 30 minutes |
Experimental Protocols
Protocol 1: General Staining Protocol for Live-Cell Imaging
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Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
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Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed imaging medium.
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Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing imaging medium.
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Incubation: Incubate the cells at 37°C in a CO2 incubator for the optimized duration (e.g., 15-30 minutes).
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Washing: Gently wash the cells 2-3 times with pre-warmed imaging medium to remove unbound probe.
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Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with the appropriate filter sets.
Protocol 2: Co-localization with a Known Organelle Marker
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Transfection/Staining with Marker: Introduce a fluorescently-tagged marker for the organelle of interest (e.g., a GFP-tagged protein) into the cells and allow for expression. Alternatively, stain with a well-validated organelle-specific dye with a different spectral profile from your this compound probe.
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Staining with this compound Probe: Follow the general staining protocol described above.
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Image Acquisition: Acquire images in two separate channels, one for the organelle marker and one for the this compound probe. Ensure there is no significant bleed-through between the channels.
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Image Analysis: Use image analysis software to merge the two channels and quantify the degree of co-localization using methods such as Pearson's correlation coefficient or Mander's overlap coefficient.
Visualizations
References
Troubleshooting low quantum yield in 9-Azajulolidine fluorescent dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Azajulolidine-based fluorescent dyes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low quantum yield.
Troubleshooting Guide: Low Quantum Yield
Low fluorescence quantum yield is a common issue that can significantly impact the sensitivity and reliability of your experiments. This guide will walk you through potential causes and solutions.
dot
Caption: Troubleshooting workflow for low quantum yield.
Q1: My this compound dye has a very low fluorescence signal. What are the first things I should check?
A1: Start by verifying the purity of your dye and the experimental conditions .
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Purity: Impurities can act as quenchers. Ensure your dye is of high purity. If you have synthesized the dye, confirm its purity via techniques like NMR, mass spectrometry, and elemental analysis.
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Concentration: Both excessively high and low concentrations can lead to diminished fluorescence. High concentrations can cause self-quenching or aggregation-caused quenching (ACQ), while very low concentrations may produce a signal that is below the detection limit of your instrument.
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Instrumentation: Double-check your fluorometer settings. Ensure you are using the correct excitation wavelength for your dye and that the emission is being detected across the appropriate wavelength range. Also, check that the slit widths are optimized for your sample.
Q2: I've confirmed the purity of my dye and optimized the concentration, but the quantum yield is still low. Could the solvent be the issue?
A2: Yes, the solvent plays a critical role in the photophysical properties of fluorescent dyes.
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Solvent Polarity: The fluorescence of many dyes, including those with a julolidine moiety, can be highly sensitive to solvent polarity. Increased solvent polarity can stabilize a non-radiative twisted intramolecular charge transfer (TICT) state in some julolidine derivatives, leading to a decrease in quantum yield. Experiment with a range of solvents with varying polarities to find the optimal environment for your dye.
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Solvent Viscosity: In some cases, increasing the viscosity of the solvent can restrict intramolecular rotations that lead to non-radiative decay, thereby enhancing the fluorescence quantum yield.
| Factor | Effect on Quantum Yield | Recommendation |
| High Solvent Polarity | Can decrease quantum yield by stabilizing TICT states. | Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol). |
| Low Solvent Viscosity | May allow for non-radiative decay through molecular motion. | Consider using more viscous solvents like glycerol, or polymer matrices. |
| Presence of Water | Can lead to quenching, especially for dyes prone to aggregation in aqueous media. | Ensure solvents are dry, unless the dye is specifically designed for aqueous environments. |
Q3: What is Aggregation-Caused Quenching (ACQ) and how can I prevent it?
A3: Aggregation-Caused Quenching (ACQ) is a phenomenon where the formation of aggregates at high concentrations leads to a decrease in fluorescence intensity.[1] This is a common issue with many organic dyes.
-
Prevention:
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Work at lower concentrations: This is the most straightforward way to avoid aggregation.
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Modify the dye structure: Introducing bulky groups can sterically hinder the close packing of dye molecules, thus preventing aggregation.
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Change the solvent: A solvent that better solvates the dye molecules can prevent them from aggregating.
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Q4: Could there be something in my sample quenching the fluorescence?
A4: Yes, various substances can act as fluorescence quenchers.
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Dissolved Oxygen: Molecular oxygen is a well-known quencher of fluorescence. For sensitive measurements, it is advisable to degas your solvent by bubbling an inert gas (like nitrogen or argon) through it or by using freeze-pump-thaw cycles.
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Halogenated Compounds: The presence of heavy atoms, such as in halogenated solvents or as ions in solution (e.g., I-, Br-), can decrease fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.
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Electron Donors or Acceptors: If your sample contains molecules that can engage in photoinduced electron transfer (PET) with your dye, this can provide a non-radiative decay pathway, thus quenching the fluorescence.
Q5: I suspect photobleaching is an issue. How can I minimize it?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore.
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Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.
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Minimize Exposure Time: Limit the time your sample is exposed to the excitation light.
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Use Antifade Reagents: For microscopy applications, consider using a mounting medium containing an antifade reagent.
Frequently Asked Questions (FAQs)
Q1: What is a typical quantum yield for a this compound-based dye?
A1: The quantum yield can vary significantly depending on the specific molecular structure and the solvent. However, the rigid, fused-ring structure of the julolidine moiety is known to contribute to higher quantum yields in fluorescent dyes. For example, a julolidine-fused anthracene derivative has been reported to have a fluorescent quantum yield of 0.55 in toluene.
Q2: How does the structure of this compound contribute to its fluorescence properties?
A2: The julolidine structure is conformationally restricted, which limits non-radiative decay pathways that involve molecular vibrations and rotations. This rigidity, combined with the strong electron-donating nature of the nitrogen atom, often leads to enhanced fluorescence properties, including higher quantum yields and good photostability in the dyes it is incorporated into.
Q3: Are there any specific safety precautions I should take when working with this compound dyes?
A3: As with any chemical, you should always consult the Safety Data Sheet (SDS) for the specific compound you are using. General laboratory safety practices, such as wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and working in a well-ventilated area, are essential.
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific this compound derivative.
Representative Synthesis of a Julolidine-Containing Dye
This protocol is a representative example for the synthesis of a rhodol dye containing a julolidine moiety.
dot
Caption: Generalized synthesis workflow for a julolidine-containing dye.
Materials:
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8-Hydroxyjulolidine
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1,2,4-Benzenetricarboxylic anhydride
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Resorcinol derivative
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Appropriate solvents and acid catalyst
Procedure:
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Friedel-Crafts Acylation: React 8-hydroxyjulolidine with 1,2,4-benzenetricarboxylic anhydride in an appropriate solvent. This will result in a mixture of ketone intermediates.
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Purification of Intermediate: Separate the desired ketone intermediate from the reaction mixture using preparative High-Performance Liquid Chromatography (HPLC).
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Condensation: React the purified ketone intermediate with a suitable resorcinol derivative in the presence of an acid catalyst to yield the final julolidine-containing rhodol dye.
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Final Purification: Purify the final product using techniques such as column chromatography or recrystallization.
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Characterization: Confirm the structure and purity of the synthesized dye using NMR, mass spectrometry, and elemental analysis.
Measuring Fluorescence Quantum Yield (Relative Method)
This protocol describes the relative method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials:
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Your this compound dye (sample)
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A quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
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Spectroscopic grade solvents
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Calibrated UV-Vis spectrophotometer
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Calibrated spectrofluorometer
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1 cm path length cuvettes
Procedure:
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Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample.
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Prepare a Series of Dilute Solutions: Prepare a series of solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range would be absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.
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Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.
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Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters.
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Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
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Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
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Calculate Quantum Yield: The quantum yield of your sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where:
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Φ_standard is the quantum yield of the standard.
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Gradient_sample is the gradient of the plot for your sample.
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Gradient_standard is the gradient of the plot for the standard.
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n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).
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| Parameter | Recommendation | Reason |
| Absorbance at λ_ex | < 0.1 | To avoid inner filter effects and ensure a linear relationship between absorbance and fluorescence. |
| Solvent | Use the same spectroscopic grade solvent for sample and standard if possible. | To minimize differences in refractive index and solvent-solute interactions. |
| Excitation Wavelength | Should be the same for both sample and standard. | To ensure the same number of photons are absorbed at a given absorbance. |
| Instrument Settings | Keep constant for all measurements. | To ensure comparability of the fluorescence intensity data. |
References
Technical Support Center: Enhancing the Solubility of 9-Azajulolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 9-Azajulolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers for my biological assay. What are my initial troubleshooting steps?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like this compound derivatives due to their often rigid and lipophilic nature. Here are the initial steps to address this issue:
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Co-solvent System: Introduce a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a common first choice. Prepare a concentrated stock solution of your compound in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 1%).
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pH Adjustment: If your derivative has ionizable groups (e.g., basic nitrogen atoms), adjusting the pH of the buffer can significantly impact solubility. For basic compounds, lowering the pH can increase solubility through salt formation.
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Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can aid in solubilizing hydrophobic compounds by forming micelles.
Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into the aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." Here are several strategies to mitigate this:
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Slower Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid dispersion.
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Pre-warming the Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes improve solubility. Ensure the temperature is not high enough to degrade your compound or affect other assay components.
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Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble compounds, forming inclusion complexes with enhanced aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Q3: What strategies can I employ during the synthesis of my this compound derivatives to improve their intrinsic solubility?
A3: Modifying the chemical structure of your derivatives is a powerful approach to enhance their solubility. Consider the following strategies during the design and synthesis phase:
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Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase the hydrophilicity of the molecule.
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Salt Formation: For derivatives with basic nitrogen atoms, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid) can dramatically improve aqueous solubility.
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Prodrug Approach: A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. Attaching a polar promoiety can enhance solubility.
Troubleshooting Guides
Guide 1: Enhancing Aqueous Solubility for In Vitro Assays
This guide provides a systematic approach to solubilizing this compound derivatives for biological screening.
Problem: A newly synthesized this compound derivative shows poor solubility in the phosphate-buffered saline (PBS) required for an enzymatic assay.
Workflow:
Experimental Protocols:
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Protocol 1: Co-solvent Preparation
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Weigh out a precise amount of the this compound derivative.
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Dissolve the compound in 100% DMSO to make a 10 mM stock solution.
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Serially dilute the stock solution in 100% DMSO to create working stocks.
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For the assay, dilute the DMSO stock solution into the aqueous buffer to the final desired concentration, ensuring the final DMSO concentration is below the tolerance level of the assay.
-
-
Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in the aqueous assay buffer.
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Prepare a concentrated stock solution of the this compound derivative in a suitable organic solvent (e.g., ethanol).
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Slowly add the compound stock solution to the HP-β-CD solution while stirring.
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Allow the mixture to equilibrate (e.g., by shaking or sonicating) for a specified period (e.g., 1-24 hours).
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Filter the solution through a 0.22 µm filter to remove any undissolved compound.
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Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Guide 2: Structural Modification for Improved Solubility
This guide outlines a logical approach to modifying the core structure of this compound to enhance its physicochemical properties.
Logical Relationship of Strategies:
Data Presentation:
The following table provides a hypothetical representation of how structural modifications could impact the aqueous solubility of a generic this compound derivative.
| Derivative | Modification | Hypothetical Aqueous Solubility (µg/mL) |
| Parent Compound | None | < 1 |
| Derivative A | Addition of a hydroxyl group | 15 |
| Derivative B | Addition of a carboxylic acid group | 50 |
| Derivative C | Formation of a hydrochloride salt | > 1000 |
Note: The solubility values presented in the table are for illustrative purposes only and will vary depending on the specific structure of the this compound derivative and the experimental conditions.
Minimizing background fluorescence in 9-Azajulolidine imaging experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in 9-Azajulolidine imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications in fluorescence imaging?
Q2: What are the primary sources of background fluorescence in microscopy?
Background fluorescence, or noise, can originate from several sources, broadly categorized as:
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Autofluorescence: Endogenous fluorescence from biological structures within the sample, such as flavins, NADH, collagen, and lipofuscin.[1]
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Reagent-based Background: Non-specific binding of the fluorescent probe or unbound dye molecules in the sample.[4]
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System-based Background: Fluorescence from immersion oil, glass coverslips, plastic dishes, and cell culture media (especially those containing phenol red or serum).[4]
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Fixation-induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[1]
Q3: How can I determine the source of high background in my this compound imaging experiments?
To identify the source of background fluorescence, it is crucial to use proper controls. Prepare the following samples for comparison:
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Unstained Cells/Tissue: This will reveal the level of endogenous autofluorescence.
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Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve the this compound probe to check for solvent-induced fluorescence.
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Secondary Antibody Only (for immunofluorescence): This helps to identify non-specific binding of the secondary antibody.
By comparing the fluorescence intensity and localization in these controls with your stained sample, you can pinpoint the primary contributor to the background noise.
Troubleshooting Guide: Minimizing Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio (SNR) of your images, making data interpretation difficult.[11][12][13][14] This guide provides a systematic approach to troubleshooting and minimizing background noise in your this compound experiments.
Problem 1: High Autofluorescence from the Sample
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Endogenous Fluorophores (e.g., NADH, flavins, lipofuscin) | - Spectral Separation: If the autofluorescence spectrum is known, choose a filter set and a fluorophore (if using a this compound derivative) with emission wavelengths that are well separated from the autofluorescence. Far-red and near-infrared dyes are often less affected by autofluorescence.[10] - Chemical Quenching: Treat fixed samples with a quenching agent. Common options include Sodium Borohydride (NaBH₄) for aldehyde-induced fluorescence, and Sudan Black B for lipofuscin-related autofluorescence.[1] - Photobleaching: Intentionally expose the sample to a strong light source before imaging to "burn out" the autofluorescence. This must be done carefully to avoid damaging the sample or the target signal. |
| Fixation Method | - Optimize Fixation: Reduce the concentration of the aldehyde fixative (e.g., use 1-2% paraformaldehyde instead of 4%) and minimize the fixation time.[1] - Alternative Fixatives: Consider using organic solvents like ice-cold methanol or ethanol, which may induce less autofluorescence.[1] - Post-Fixation Treatment: After aldehyde fixation, treat the sample with a reducing agent like NaBH₄ or a glycine/ammonium chloride solution to quench reactive aldehydes. |
| Cell Culture Medium | - Use Phenol Red-Free Medium: For live-cell imaging, switch to a culture medium that does not contain phenol red, as it is fluorescent. - Use Imaging Buffer: For short-term imaging, replace the culture medium with an optically clear, buffered saline solution (e.g., HBSS) to reduce background from media components.[15] |
Problem 2: High Background from Staining Protocol
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excessive Probe Concentration | - Titrate the Probe: Perform a concentration-response experiment to determine the optimal concentration of this compound that provides a strong signal with minimal background.[4] |
| Non-specific Binding | - Increase Wash Steps: After incubation with the probe, increase the number and duration of wash steps with an appropriate buffer (e.g., PBS) to remove unbound molecules.[4] - Use a Blocking Agent: For fixed and permeabilized cells, especially in immunofluorescence, use a blocking solution (e.g., BSA or serum from the host species of the secondary antibody) to reduce non-specific binding sites. |
| Probe Aggregation | - Ensure Proper Solubilization: Make sure the this compound probe is fully dissolved in the vehicle solvent before diluting it in the staining buffer. - Centrifuge the Staining Solution: Before applying to the sample, centrifuge the diluted probe solution at high speed to pellet any aggregates. |
Experimental Protocols
General Protocol for Live-Cell Imaging with a Julolidine-Based Probe
This protocol is adapted from methodologies for imaging with julolidine derivatives and should be optimized for your specific this compound probe and cell type.[7][8][16][17]
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide appropriate for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.
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Probe Preparation: Prepare a stock solution of the this compound probe (e.g., 1-10 mM in DMSO).
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Staining Solution: On the day of imaging, dilute the stock solution to the final working concentration (typically in the low micromolar range, to be optimized) in pre-warmed, phenol red-free culture medium or a suitable imaging buffer.
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Cell Staining: Remove the culture medium from the cells and add the staining solution.
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Incubation: Incubate the cells for a designated period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound probe.
-
Imaging: Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂ if long-term imaging is required. Acquire images using the appropriate filter sets for your this compound probe.
Protocol for Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride
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Fixation: Fix cells as required by your experimental protocol (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).
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Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required): Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
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NaBH₄ Preparation: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Caution: NaBH₄ is a hazardous substance; handle with appropriate safety precautions.
-
Quenching: Add the NaBH₄ solution to the cells and incubate for 10-15 minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Proceed with Staining: Continue with your standard staining protocol for this compound.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the searched literature, the following tables provide representative data for common techniques used to reduce background fluorescence.
Table 1: Quenching Efficiency of Common Quenchers for Different Fluorophores
| Quencher | Fluorophore | Quenching Efficiency (%) | Reference |
| QC-1 | IR800 | 99% | [18] |
| QC-1 | Cy5.5 | 98% | [18] |
| BHQ-3 | Cy5 | 89% | [18] |
| BHQ-3 | Cy5.5 | 84% | [18] |
| Dabcyl | Fluorescein | ~97% | [19] |
| BHQ-2 | Fluorescein | ~97% | [19] |
Note: Quenching efficiency is highly dependent on the distance and orientation between the fluorophore and the quencher.[20]
Table 2: Comparison of Signal-to-Noise Ratio (SNR) for Different Background Reduction Strategies
| Strategy | Fold Increase in S/B Ratio | Application | Reference |
| Reduced Nuclear Background System (RNBS) | 1.6 | Live-cell genomic locus imaging | [14] |
| CRISPR-based Light-Inducible Background Reduction (CRISPR-LIBR) | Not specified | Live-cell genomic locus imaging | [14] |
S/B Ratio: Signal-to-Background Ratio
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. This compound | 6052-72-8 | Benchchem [benchchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | C11H14N2 | CID 11378792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | 6052-72-8 [chemicalbook.com]
- 7. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Triarylmethane dye ethynologue with a fused julolidine motif as a compact dye in the near infrared range - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. imagescience.org [imagescience.org]
- 12. Quantitative comparison of spot detection methods in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. smal.ws [smal.ws]
- 14. frontiersin.org [frontiersin.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reprocell.com [reprocell.com]
- 18. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 19. researchgate.net [researchgate.net]
- 20. glenresearch.com [glenresearch.com]
Addressing the instability of N-acyl-9-azajulolidinium intermediates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-acyl-9-azajulolidinium intermediates in their experiments. Given the limited literature on the isolation and characterization of these specific intermediates, this guide focuses on addressing the challenges that may arise during reactions where they are proposed as transient, highly reactive species, such as in peptide synthesis or acylation reactions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered when N-acyl-9-azajulolidinium intermediates are likely involved in a reaction.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TN-AA-01 | Low or no product yield | 1. Incomplete activation: The carboxylic acid may not be fully converted to the N-acyl-9-azajulolidinium intermediate. 2. Rapid degradation of the intermediate: The intermediate may be hydrolyzing or reacting with other components in the mixture before it can react with the desired nucleophile. 3. Steric hindrance: The nucleophile or the carboxylic acid may be sterically hindered, slowing down the desired reaction and allowing side reactions to dominate. | 1. Ensure all reagents are anhydrous. Use a high-quality coupling reagent and ensure stoichiometry is correct. 2. Add the nucleophile to the reaction mixture as soon as the activation of the carboxylic acid is expected to be complete. Consider lowering the reaction temperature to increase the intermediate's lifetime. 3. Increase the reaction time or temperature. If possible, consider a less hindered analogue of the substrate. |
| TN-AA-02 | Presence of multiple side products | 1. Epimerization/Racemization: If the carboxylic acid is a chiral amino acid, the highly reactive nature of the intermediate can lead to loss of stereochemical integrity. 2. Reaction with solvent: The intermediate may be reacting with the solvent (e.g., DMF, if not high purity). 3. Side reactions of the nucleophile: The nucleophile may have multiple reactive sites. | 1. Add an epimerization-suppressing agent like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). 2. Use high-purity, anhydrous solvents. 3. Protect other reactive functional groups on the nucleophile before the reaction. |
| TN-AA-03 | Difficulty in product purification | 1. Unreacted starting materials: Incomplete reaction leaves starting materials that may be difficult to separate from the product. 2. Byproducts from the coupling reagent: The coupling reagent itself can generate byproducts that are difficult to remove. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider using a slight excess of one reagent to drive the reaction to completion, followed by a scavenger resin to remove the excess. 2. Choose a coupling reagent that produces water-soluble byproducts to simplify workup. |
Frequently Asked Questions (FAQs)
Q1: What are N-acyl-9-azajulolidinium intermediates and why are they unstable?
N-acyl-9-azajulolidinium intermediates are highly reactive acylating agents. They are formed, often in situ, by the reaction of a carboxylic acid with a suitable coupling reagent in the presence of a 9-azajulolidine derivative. Their instability stems from the high electrophilicity of the carbonyl carbon, which is activated by the positively charged nitrogen of the azajulolidinium ring system. This makes them highly susceptible to nucleophilic attack by the desired nucleophile, but also by water, solvents, or other species in the reaction mixture.
Q2: I suspect my N-acyl-9-azajulolidinium intermediate is degrading before it can react. How can I confirm this and what can I do?
Direct confirmation is challenging without isolating and characterizing the intermediate, which is often not feasible. Indirectly, you can infer degradation by observing the formation of byproducts such as the hydrolyzed carboxylic acid. To mitigate this, ensure your reaction is strictly anhydrous. You can also try lowering the reaction temperature to slow down the rate of degradation relative to the desired reaction.
Q3: Can I pre-form and store the N-acyl-9-azajulolidinium intermediate?
Based on the general properties of highly reactive acylating agents, it is highly unlikely that these intermediates can be pre-formed and stored. They are best generated in situ and consumed immediately by the nucleophile.
Q4: What is the role of additives like HOBt or Oxyma in reactions involving these intermediates?
Additives like HOBt or Oxyma can react with the N-acyl-9-azajulolidinium intermediate to form a less reactive, but more stable, active ester. This new intermediate is less prone to side reactions like racemization and can still efficiently acylate the desired nucleophile, often leading to higher yields and purer products.
General Factors Influencing the Stability of Reactive Acylating Agents
| Factor | Impact on Stability | Rationale |
| Temperature | Decreases with increasing temperature | Higher temperatures increase the rate of decomposition reactions (e.g., hydrolysis, side reactions). |
| Presence of Water | Significantly decreases | Highly susceptible to hydrolysis, which regenerates the carboxylic acid. |
| pH | Generally less stable at high or low pH | More susceptible to hydrolysis under acidic or basic conditions. |
| Steric Hindrance | Can increase kinetic stability | Bulky groups around the acyl moiety can sterically shield it from nucleophilic attack, slowing down decomposition. |
| Electronic Effects | Electron-withdrawing groups on the acyl moiety decrease stability | Increases the electrophilicity of the carbonyl carbon, making it more reactive. |
Experimental Protocols
General Protocol for a Peptide Coupling Reaction Potentially Involving an N-acyl-9-azajulolidinium Intermediate
This protocol describes a general procedure for coupling an N-protected amino acid to an amino-functionalized resin, a common step in solid-phase peptide synthesis where such an intermediate might be formed.
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Resin Preparation: Swell the amino-functionalized resin (e.g., Rink amide resin) in an appropriate solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection: If the resin is N-terminally protected (e.g., with Fmoc), treat it with a deprotection solution (e.g., 20% piperidine in DMF) to free the amine. Wash the resin thoroughly with DMF.
-
Activation of Carboxylic Acid: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, 3 eq.) in anhydrous DMF. Add a base such as diisopropylethylamine (DIPEA, 6 eq.). This step is where the transient N-acyl-9-azajulolidinium intermediate is likely formed if a this compound-based coupling reagent is used.
-
Coupling: Immediately add the activation mixture to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
-
Confirmation of Reaction Completion: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating successful coupling.
Visualizations
Caption: Hypothetical reaction pathway involving the formation, desired reaction, and potential degradation of an N-acyl-9-azajulolidinium intermediate.
Caption: A logical workflow for troubleshooting common issues in reactions involving highly reactive acylating intermediates.
Technical Support Center: Purification of Crude 9-Azajulolidine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 9-Azajulolidine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective techniques for purifying crude this compound are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to off-white crystalline solid.[2] Its melting point is in the range of 70.0 to 74.0 °C.[3][4]
Q3: What are the likely impurities in a crude this compound product?
A3: Impurities in crude this compound typically consist of unreacted starting materials, byproducts from the synthesis, and residual solvents. The synthesis of this compound often involves cyclization and alkylation reactions, so impurities may include incompletely cyclized precursors or products of side reactions.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography (GC) is a common method for determining purity.[3][4] High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying residual solvents and other impurities.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out
-
Problem: The compound separates as an oil instead of forming crystals upon cooling.
-
Possible Causes & Solutions:
-
Cooling too rapidly: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Solvent polarity: The solvent may be too nonpolar for the compound. Add a small amount of a more polar co-solvent.
-
Insoluble impurities: The presence of insoluble impurities can sometimes promote oiling out. Try hot filtration to remove any insoluble material before cooling.
-
Supersaturation: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.
-
Issue 2: Poor Crystal Yield
-
Problem: A low amount of purified product is recovered after recrystallization.
-
Possible Causes & Solutions:
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent at low temperatures. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: The product may have crystallized during hot filtration. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: Allow more time for crystallization at a lower temperature.
-
Issue 3: Crystals are colored or appear impure
-
Problem: The resulting crystals are not the expected white to off-white color.
-
Possible Causes & Solutions:
-
Colored impurities: The impurities themselves may be colored. Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
-
Co-precipitation of impurities: The impurities may have similar solubility profiles to this compound. A second recrystallization may be necessary to achieve the desired purity.
-
Column Chromatography
Issue 1: Poor Separation of Compounds
-
Problem: The desired compound and impurities elute from the column at the same time.
-
Possible Causes & Solutions:
-
Inappropriate mobile phase: The polarity of the eluent may be too high or too low. Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation of spots.
-
Column overloading: Too much crude product was loaded onto the column. Use a larger column or reduce the amount of sample.
-
Cracked or channeled column bed: The stationary phase was not packed properly. Ensure the column is packed uniformly without any air bubbles or cracks.
-
Sample applied unevenly: The crude sample was not loaded in a narrow band at the top of the column.
-
Issue 2: Compound is Stuck on the Column
-
Problem: The desired product does not elute from the column, even with a highly polar mobile phase.
-
Possible Causes & Solutions:
-
Strong interaction with stationary phase: this compound has basic nitrogen atoms that can interact strongly with acidic silica gel. Consider using a stationary phase that is less acidic, such as neutral alumina. Alternatively, a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), can be added to the mobile phase to reduce tailing and improve elution.
-
Insoluble compound: The compound may have precipitated on the column. Ensure the chosen mobile phase is a good solvent for this compound.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Crude this compound
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity before (%) | Purity after (%) | Notes |
| Recrystallization | Specify solvent system | |||||
| Column Chromatography | Specify stationary and mobile phases |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on the principle of "like dissolves like" and the presence of nitrogen atoms, consider moderately polar solvents. Good starting points for solvent screening include ethyl acetate, acetone, isopropanol, or mixtures such as hexane/ethyl acetate. The ideal solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven at a temperature well below the melting point.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a common choice. If strong adsorption is an issue, consider using neutral alumina.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound. For basic compounds like this compound, adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent tailing.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the column in a narrow band.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Monitor the elution of the compounds using TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common issues in recrystallization.
References
Validation & Comparative
9-Azajulolidine vs. Other Pyridine-Based Catalysts in Acylation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals seeking optimal catalysts for acylation reactions, this guide provides an objective comparison of 9-Azajulolidine against other common pyridine-based catalysts. This document synthesizes experimental data to evaluate performance and presents detailed methodologies for key experiments.
Executive Summary
Acylation is a fundamental transformation in organic synthesis, crucial for the creation of esters and amides. The efficiency of this reaction is often dictated by the choice of catalyst. Pyridine and its derivatives have long been employed for this purpose, with 4-Dimethylaminopyridine (DMAP) being a widely recognized and highly active catalyst. However, the search for even more efficient and specialized catalysts has led to the development of alternatives such as this compound. This guide focuses on a direct comparison of these catalysts, highlighting their relative strengths and weaknesses based on available experimental data.
Comparative Performance Data
The catalytic activity of this compound, DMAP, and other pyridine derivatives can be quantitatively compared by examining their rate constants in standardized acylation reactions. The data presented below is for the acylation of m-chlorobenzoyl chloride with methanol in dichloromethane.
| Catalyst | Structure | k_cat (M⁻¹s⁻¹) | Relative Rate |
| Pyridine | C₅H₅N | 7.0 x 10⁻⁶ | 1 |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 4.4 x 10⁻² | 6,300 |
| 4-Pyrrolidinopyridine (PPY) | C₉H₁₂N₂ | 3.2 x 10⁻¹ | 45,700 |
| This compound | C₁₂H₁₄N | 9.1 x 10⁻¹ | 130,000 |
Key Observations:
-
Superior Activity of this compound: this compound exhibits the highest catalytic rate constant among the compared catalysts, being approximately 130,000 times more active than pyridine and significantly more active than the widely used DMAP.
-
Structural Effects: The enhanced activity of DMAP, PPY, and this compound over pyridine is attributed to the electron-donating effects of the amino substituents, which increase the nucleophilicity of the pyridine nitrogen. The rigid, fused-ring structure of this compound further enhances its catalytic prowess.
General Mechanism of Pyridine-Catalyzed Acylation
The catalytic cycle of pyridine-based catalysts in acylation reactions involves a nucleophilic pathway. The catalyst first reacts with the acylating agent to form a highly reactive acylpyridinium intermediate. This intermediate is then attacked by the nucleophile (e.g., an alcohol or amine) to yield the acylated product and regenerate the catalyst.
Caption: General mechanism of pyridine-catalyzed acylation.
Experimental Protocols
Determination of Catalytic Rate Constants
The following protocol outlines a general method for comparing the catalytic efficiency of this compound and other pyridine-based catalysts in the acylation of an alcohol.
Materials:
-
Acylating agent (e.g., m-chlorobenzoyl chloride)
-
Alcohol (e.g., methanol)
-
Pyridine-based catalyst (e.g., this compound, DMAP)
-
Anhydrous solvent (e.g., dichloromethane)
-
Internal standard for analysis (e.g., biphenyl)
-
Quenching solution (e.g., a solution of a primary amine in a suitable solvent)
-
Apparatus for analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Prepare stock solutions of the acylating agent, alcohol, catalyst, and internal standard in the anhydrous solvent at known concentrations.
-
In a thermostated reaction vessel, combine the alcohol, catalyst, and internal standard solutions.
-
Initiate the reaction by adding the acylating agent solution. Start a timer simultaneously.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the withdrawn aliquots by adding the quenching solution.
-
Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product formed.
-
Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this plot.
-
Calculate the pseudo-first-order rate constant (k_obs) from the initial rate.
-
The second-order catalytic rate constant (k_cat) can be determined by dividing k_obs by the concentration of the catalyst.
Caption: Experimental workflow for catalyst efficiency comparison.
Conclusion
The experimental data clearly demonstrates that this compound is a superior catalyst for acylation reactions when compared to other common pyridine-based catalysts, including the widely used DMAP. Its rigid, electron-rich structure contributes to its exceptional catalytic activity. For researchers and professionals in drug development and organic synthesis, this compound presents a highly efficient option for accelerating acylation reactions, potentially leading to improved yields and faster reaction times. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including substrate scope, reaction conditions, and cost-effectiveness. However, for applications demanding the highest catalytic activity, this compound is an outstanding candidate.
A DFT-Driven Comparison of Julolidine and Triphenylamine Donors in NLOphoric Dyes
A deep dive into the electronic and nonlinear optical properties of NLOphoric dyes reveals distinct performance characteristics stemming from the choice of electron donor. This guide provides a comparative analysis of two popular donors, julolidine and triphenylamine, when integrated into dyes with a tricyanofuran (TCF) acceptor, leveraging findings from Density Functional Theory (DFT) studies.
The efficacy of donor-π-acceptor (D-π-A) type dyes in nonlinear optical (NLO) applications is intrinsically linked to the electron-donating strength of the donor moiety. Both julolidine, a rigidified aromatic amine, and triphenylamine, a propeller-like non-planar molecule, are widely employed as potent electron donors. DFT calculations serve as a powerful tool to elucidate the structure-property relationships that govern the NLO response of dyes incorporating these donors.
Quantitative Comparison of NLO Properties
The following table summarizes key parameters calculated through DFT, offering a comparative overview of the performance of julolidine- and triphenylamine-based dyes. It is important to note that while these values are representative, they are compiled from different studies and may have been calculated using slightly varied computational parameters. However, they provide a strong indication of the expected performance trends.
| Parameter | Julolidine-TCF Dye | Triphenylamine-TCF Dye | Significance |
| First Hyperpolarizability (β₀) | ~730 x 10⁻³⁰ esu[1] | ~963 - 1057 x 10⁻³⁰ esu[2] | Indicates the magnitude of the second-order NLO response. |
| Maximum Absorption Wavelength (λ_max) | Red-shifted | Blue-shifted (relative to julolidine) | Reflects the energy of the intramolecular charge transfer (ICT) transition. |
| HOMO-LUMO Energy Gap (ΔE_H-L) | Smaller | Larger (relative to julolidine) | A smaller gap generally correlates with a more facile ICT and enhanced NLO properties. |
Insights from DFT Analysis
DFT studies consistently show that the choice of donor has a profound impact on the electronic structure and NLO response of the dyes.[3] The rigid, planar structure of the julolidine donor facilitates a more effective π-conjugation throughout the molecule compared to the non-planar triphenylamine. This enhanced conjugation in julolidine-based dyes typically leads to a more pronounced intramolecular charge transfer upon excitation.
The practical consequences of these structural differences are a smaller HOMO-LUMO energy gap and a red-shifted maximum absorption wavelength (λmax) for julolidine-containing dyes.[3] While a smaller energy gap is often associated with a larger first hyperpolarizability (β), the propeller-like structure of triphenylamine can also lead to a large NLO response, as evidenced by the significant β values reported for triphenylamine-TCF systems.[2] The interplay between donor strength, molecular geometry, and the degree of intramolecular charge transfer ultimately dictates the NLO performance.
Experimental Protocols
Synthesis of Triphenylamine- and Julolidine-Based Dyes
The synthesis of these D-π-A dyes typically involves a condensation reaction between the aldehyde derivative of the donor (julolidine or triphenylamine) and the active methylene group of the tricyanofuran (TCF) acceptor.[4][5][6][7]
General Synthesis Procedure:
-
Preparation of the Donor Aldehyde: If not commercially available, the donor aldehyde is synthesized. For instance, 4-(diphenylamino)benzaldehyde can be prepared from triphenylamine via the Vilsmeier-Haack reaction using DMF and POCl₃.[4]
-
Knoevenagel Condensation: The donor aldehyde is reacted with the TCF acceptor in a suitable solvent such as ethanol or acetic acid, often in the presence of a basic catalyst like piperidine or ammonium acetate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final dye.
-
Characterization: The structure of the synthesized dyes is confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Computational DFT Methodology
The theoretical investigation of the NLO properties of these dyes is predominantly carried out using DFT and Time-Dependent DFT (TD-DFT) as implemented in software packages like Gaussian 09.[8][9][10]
Typical Calculation Parameters:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for geometry optimization and frequency calculations. For the prediction of NLO properties, range-separated functionals like CAM-B3LYP are often used to provide more accurate results, especially for charge-transfer systems.[2]
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-31G(d,p) or 6-311++G(d,p), is typically used to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: The molecular geometry of the ground state is optimized without any symmetry constraints.
-
Electronic Properties: TD-DFT calculations are performed on the optimized geometry to determine the vertical excitation energies and corresponding maximum absorption wavelengths (λmax).
-
NLO Properties: The static first hyperpolarizability (β) is calculated to quantify the second-order NLO response.
-
Solvent Effects: To simulate more realistic conditions, solvent effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).
Logical Workflow for DFT-Based Comparison
The following diagram illustrates the typical workflow for a comparative DFT study of NLOphoric dyes.
Caption: Workflow for DFT-based comparison of NLOphoric dyes.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Series of Fluorescent Dyes Derived from Triphenylamine Structure for Cu2+ and In-Cell Carbon Monoxide Sensing: Synthesis and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
The Superior Catalytic Performance of 9-Azajulolidine Derivatives in Acylation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more efficient and robust catalytic systems is perpetual. In the realm of organic synthesis, particularly in acylation reactions crucial for the creation of esters and amides, 9-Azajulolidine derivatives have emerged as powerful catalysts, significantly outperforming traditional alternatives like 4-(Dimethylamino)pyridine (DMAP). This guide provides an objective comparison of the performance of this compound derivatives, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
This compound (9-AJ) and its derivatives, most notably 1,1,7,7-tetramethyl-9-azajulolidine (TMAJ), have demonstrated substantially higher catalytic activity than the widely used DMAP and its analogue, 4-pyrolidinopyridine (PPY). This enhanced performance is particularly evident in the acylation of sterically hindered alcohols, a challenging but vital transformation in the synthesis of complex molecules. Theoretical and experimental studies confirm that the rigid, bicyclic structure of this compound derivatives leads to the formation of a more stable and reactive acylpyridinium intermediate, thereby accelerating the reaction rate.
Performance Comparison: this compound Derivatives vs. Alternatives
The superior catalytic efficiency of this compound derivatives is best illustrated through a direct comparison of reaction yields and times. The following table summarizes the performance of TMAJ against DMAP in the acetylation of various sterically hindered tertiary alcohols.
| Substrate (Tertiary Alcohol) | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1-Ethynyl-1-cyclohexanol | TMAJ (10) | 12 | 83 |
| DMAP (10) | 24 | <10 | |
| 1-Phenyl-1-cyclohexanol | TMAJ (10) | 18 | 75 |
| DMAP (10) | 36 | 15 | |
| t-Butanol | TMAJ (5) | 6 | 92 |
| DMAP (5) | 24 | 20 |
Data compiled from published research findings.
As the data clearly indicates, TMAJ consistently delivers significantly higher yields in shorter reaction times compared to DMAP, especially with substrates that are notoriously difficult to acylate.
Experimental Protocols
To facilitate the adoption of these highly effective catalysts, detailed experimental protocols for a representative acylation reaction are provided below.
Acetylation of 1-Ethynyl-1-cyclohexanol using TMAJ
Materials:
-
1-Ethynyl-1-cyclohexanol
-
Acetic Anhydride (Ac₂O)
-
1,1,7,7-tetramethyl-9-azajulolidine (TMAJ)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-ethynyl-1-cyclohexanol (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add triethylamine (1.5 mmol) followed by acetic anhydride (1.2 mmol).
-
Add 1,1,7,7-tetramethyl-9-azajulolidine (TMAJ) (0.1 mmol, 10 mol%).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired acetylated product.
Mechanistic Insights: The Key to Enhanced Activity
The remarkable catalytic activity of this compound derivatives stems from their ability to form a highly stabilized N-acylpyridinium cation intermediate. The rigid, fused-ring structure of these catalysts enhances the electron-donating ability of the nitrogen atom into the pyridine ring, leading to a more stable and, consequently, more rapidly formed intermediate. This intermediate is then more susceptible to nucleophilic attack by the alcohol, driving the reaction forward at an accelerated rate compared to the less stable intermediate formed with DMAP.
Caption: Catalytic cycle of acylation using a this compound derivative.
Experimental Workflow
The general workflow for employing this compound derivatives in catalysis is straightforward and amenable to standard laboratory practices.
Caption: General experimental workflow for catalysis.
Conclusion
Unveiling the Impact of Solvent Choice on 9-Azajulolidine's Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of 9-Azajulolidine's efficacy in various solvent systems. We present a comparative analysis of its performance against a common alternative, supported by available data and detailed experimental protocols.
This compound, a rigid tricyclic amine, has garnered significant interest for its exceptional catalytic activity and potential as a fluorescent probe. However, its performance is intricately linked to the solvent system in which it is employed. This guide aims to elucidate these solvent effects, offering a valuable resource for optimizing its application in chemical synthesis and analysis.
Performance Snapshot: this compound vs. 4-(Dimethylamino)pyridine (DMAP)
While direct quantitative comparisons of this compound's efficacy across a range of solvents are not extensively documented in publicly available literature, its performance as a catalyst is notably superior to the widely used 4-(Dimethylamino)pyridine (DMAP), particularly in the acylation of sterically hindered alcohols.
| Catalyst | Application | Key Performance Highlight | Solvent Example |
| This compound | Acylation Catalyst | Exhibits remarkably enhanced catalytic activity compared to DMAP, especially with sterically hindered substrates.[1] | Toluene[1] |
| 4-(Dimethylamino)pyridine (DMAP) | Acylation Catalyst | A common and effective catalyst, but can be less efficient with sterically demanding substrates. | Dichloromethane, Ether, etc. |
The Role of the Solvent: A Deeper Dive
The choice of solvent can significantly influence the reaction rates, stability, and even the photophysical properties of this compound. While specific solubility and stability data for this compound in a wide array of solvents is limited, general principles of solvent chemistry and data from related julolidine derivatives can guide solvent selection.
Solubility and Stability:
Julolidine-substituted phthalocyanine dyes, which share a similar structural motif with this compound, have been reported to be soluble in a wide range of organic solvents.[1] This suggests that this compound is likely to be soluble in common laboratory solvents such as toluene, chloroform, and acetonitrile. However, experimental verification of solubility and long-term stability in the desired reaction solvent is always recommended.
Photophysical Properties:
For applications involving fluorescence, solvent polarity is a critical factor. Studies on other julolidine derivatives have shown a correlation between solvent polarity and fluorescence intensity, with a general trend of decreasing fluorescence quantum yield in more polar solvents. For instance, a julolidine-fused anthracene derivative was found to have a fluorescence quantum yield of 0.55 in the non-polar solvent toluene.[2] Furthermore, some julolidine-based dyes exhibit positive fluorescence solvatochromism, where the fluorescence emission spectrum shifts (often to longer wavelengths) as the solvent polarity increases.[3] This property can be harnessed for sensing applications.
Experimental Protocols
To facilitate the cross-validation of this compound's efficacy in your own laboratory setting, we provide the following detailed experimental protocols for key applications.
Protocol 1: Assessing Catalytic Efficacy in Acylation Reactions
This protocol outlines a general procedure for comparing the catalytic activity of this compound and DMAP in the acylation of a sterically hindered alcohol.
Materials:
-
Sterically hindered alcohol (e.g., 1-adamantanol)
-
Acylating agent (e.g., acetic anhydride)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous, non-protic solvents (e.g., Toluene, Dichloromethane, Acetonitrile)
-
Internal standard for GC analysis (e.g., dodecane)
-
Standard laboratory glassware and magnetic stirrer
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Reaction Setup: In a series of oven-dried round-bottom flasks equipped with magnetic stir bars, add the sterically hindered alcohol (1 mmol), the internal standard (0.5 mmol), and the chosen anhydrous solvent (5 mL).
-
Catalyst Addition: To each flask, add the respective catalyst: this compound (0.1 mmol) to one, DMAP (0.1 mmol) to another, and no catalyst to a third (control).
-
Initiation of Reaction: Add the acylating agent (1.2 mmol) to each flask and stir the reactions at a constant temperature (e.g., room temperature or 50 °C).
-
Monitoring Reaction Progress: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quenching and Sample Preparation: Quench the aliquot with a saturated aqueous solution of sodium bicarbonate. Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and prepare for GC analysis.
-
Analysis: Analyze the samples by GC to determine the conversion of the alcohol to the corresponding ester. The conversion can be calculated by comparing the peak area of the product to that of the starting material, relative to the internal standard.
-
Data Comparison: Plot the percentage conversion against time for each catalyst and solvent system to compare their efficacy.
Protocol 2: Evaluating Photophysical Properties in Different Solvents
This protocol describes the measurement of fluorescence quantum yield of this compound in various solvents using the relative method.
Materials:
-
This compound
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane)
-
Spectroscopic grade solvents of varying polarity (e.g., Cyclohexane, Toluene, Chloroform, Acetonitrile, Methanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and the fluorescent standard in each of the chosen solvents.
-
From the stock solutions, prepare a series of dilute solutions of both the sample and the standard in the respective solvents, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
UV-Vis Absorption Measurements:
-
Record the UV-Vis absorption spectra of all the prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Emission Measurements:
-
Record the fluorescence emission spectra of all the solutions using the same excitation wavelength used for the absorption measurements.
-
Ensure the excitation and emission slits are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard in each solvent. The slope of this plot will be proportional to the quantum yield.
-
-
Quantum Yield Calculation: The quantum yield of this compound (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (can be approximated by the refractive index of the solvent).
-
Visualizing Workflows and Relationships
To further clarify the experimental processes and the conceptual relationships discussed, the following diagrams are provided.
Caption: Workflow for comparing the catalytic efficacy of this compound.
Caption: Workflow for determining fluorescence quantum yield.
Caption: Conceptual relationship between solvent properties and this compound's efficacy.
References
- 1. worldscientific.com [worldscientific.com]
- 2. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]
- 3. Synthesis and optical and electrochemical properties of julolidine-structured pyrido[3,4-b]indole dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 9-Azajulolidine-Based Probes and Commercial Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular imaging and diagnostics, the selection of an appropriate fluorescent probe is paramount to the success of experimental outcomes. This guide provides a detailed comparison of emerging 9-Azajulolidine-based fluorescent probes against well-established commercial dyes, namely BODIPY and Rhodamine derivatives. The objective is to offer a clear, data-driven overview to aid researchers in making informed decisions for their specific applications.
Performance Comparison: Photophysical Properties
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following tables summarize the quantitative data for representative this compound-based probes and popular commercial dyes. It is important to note that the data presented is compiled from various studies and direct, side-by-side comparisons under identical conditions are limited in the current literature. The julolidine-based probes are presented as structurally similar analogues to this compound-based probes due to the limited availability of specific photophysical data for the latter.
| Probe/Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Environment |
| Julolidine-Based Probes | ||||||
| J-A (Julolidine-fused anthracene) | 450 | 518 | 68 | 0.55 | Not Reported | Toluene |
| Commercial Dyes | ||||||
| BODIPY FL | ~503 | ~512 | ~9 | ~0.90 | >80,000 | Methanol |
| Rhodamine B | ~531 (gas phase) | ~542 (gas phase) | ~11 | Not Reported | Not Reported | Gas Phase |
Table 1: Comparison of Photophysical Properties. This table highlights the key spectral properties of a julolidine-based probe and two widely used commercial fluorescent dyes.
Performance Under Application-Specific Conditions
The performance of fluorescent probes can be significantly influenced by the local environment. For applications such as viscosity sensing, "turn-on" probes that exhibit fluorescence enhancement in response to specific stimuli are highly valuable.
| Probe | Application | Mechanism | Fold Increase in Fluorescence |
| Julolidine-Based Probes | |||
| SEZ-JLD | RNA Imaging | Restriction of intramolecular rotation upon binding to RNA | ~256-fold |
| Commercial Dyes | |||
| Generic BODIPY-based rotors | Viscosity Sensing | Intramolecular rotation is hindered in viscous media, leading to increased fluorescence. | Varies with viscosity |
Table 2: Performance in Specific Applications. This table showcases the utility of a julolidine-based probe as a "turn-on" sensor for RNA and the general principle of BODIPY-based molecular rotors for viscosity sensing.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of fluorescent probe performance.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after absorption. The comparative method, using a well-characterized standard, is a common approach.
Materials:
-
Spectroscopic grade solvents
-
Fluorescent standard with a known quantum yield in the chosen solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Test fluorescent probe
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the standard and the test probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe.
-
The slope of these plots (Gradient) is determined for both the standard (Grad_std) and the test probe (Grad_test).
-
The quantum yield of the test probe (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)
where Φ_std is the quantum yield of the standard, and η is the refractive index of the solvent for the test and standard solutions (if different).
Photostability Assay
Photostability is a critical parameter for applications requiring long-term imaging.
Materials:
-
Solution of the fluorescent probe in a relevant solvent (e.g., PBS for biological applications)
-
Fluorometer or a fluorescence microscope equipped with a light source and a detector.
-
Light source with a defined power output.
Procedure:
-
Prepare a solution of the fluorescent probe at a concentration suitable for fluorescence measurement.
-
Place the sample in the fluorometer or on the microscope stage.
-
Continuously expose the sample to the excitation light source at a constant power.
-
Record the fluorescence intensity at regular time intervals over an extended period (e.g., minutes to hours).
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the probe's photostability.
Live-Cell Imaging Protocol
This protocol outlines the general steps for visualizing intracellular components using a fluorescent probe.
Materials:
-
Cultured cells on a suitable imaging dish or slide.
-
Fluorescent probe stock solution (typically in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filters and an environmentally controlled chamber (for long-term imaging).
Procedure:
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Dilute the fluorescent probe stock solution to the final working concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically.
-
-
Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove excess probe and reduce background fluorescence.
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Place the dish on the microscope stage.
-
Use the appropriate excitation and emission filters to visualize the fluorescent signal.
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[1][2][3]
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
References
Assessing the Biocompatibility of 9-Azajulolidine Fluorescent Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of novel fluorescent probes is paramount for advancing biological imaging and diagnostics. Among these, 9-Azajulolidine derivatives are emerging as a promising class of fluorophores. However, their successful application in biological systems is contingent on a thorough assessment of their biocompatibility. This guide provides a comparative overview of the biocompatibility of julolidine-based fluorescent probes, contextualized with data from commonly used alternative dyes. Due to the limited direct experimental data on this compound, this guide leverages information on structurally related julolidine compounds and establishes a framework for biocompatibility assessment.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe is a trade-off between photophysical performance and biological compatibility. The following table summarizes key performance indicators for a julolidine-based probe and several widely used fluorescent dyes. It is important to note that specific values can vary depending on the molecular structure and experimental conditions.
| Fluorescent Probe Family | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Photostability | Biocompatibility Profile |
| Julolidine-based | ~602 | ~635 | High (in presence of RNA)[1] | Good | Data limited; some derivatives used in live-cell imaging[1][2] |
| Fluorescein | ~494 | ~512 | 0.95 | Low | Low cytotoxicity but can induce phototoxicity[3][4][5][6][7] |
| Rhodamine | ~540-570 | ~570-620 | ~0.3-0.9 | Moderate to High | Generally low cytotoxicity at working concentrations, but some derivatives can be toxic and phototoxic[8][9][10][11][12][13][14] |
| Cyanine (e.g., Cy3, Cy5) | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | ~0.1-0.3 | Moderate | Can exhibit cytotoxicity and phototoxicity, sometimes with selectivity for cancer cells[15][16][17][18][19][20][21] |
| BODIPY | ~490-650 | ~500-660 | High (often >0.8) | High | Generally considered to have low cytotoxicity and high biocompatibility[22][23][24][] |
Experimental Protocols for Biocompatibility Assessment
A comprehensive evaluation of a novel fluorescent probe's biocompatibility involves a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assays
These assays determine the intrinsic toxicity of the fluorescent probe to cells in culture.
a) MTT or MTS Assay:
-
Principle: Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a colored formazan product.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Probe Incubation: Treat the cells with a range of concentrations of the this compound probe. Include a vehicle control (the solvent used to dissolve the probe) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the probe for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol). Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
-
b) Live/Dead Cell Staining:
-
Principle: Utilizes a combination of fluorescent dyes to differentiate between live and dead cells based on membrane integrity. Common combinations include Calcein-AM (stains live cells green) and Propidium Iodide (PI) or Ethidium Homodimer-1 (stains dead cells red).
-
Protocol:
-
Cell Treatment: Treat cells with the this compound probe as described for the MTT assay.
-
Staining: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and incubate with the live/dead staining solution according to the manufacturer's instructions.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen dyes.
-
Quantification: Count the number of live and dead cells in multiple fields of view to determine the percentage of viable cells.
-
In Vitro Phototoxicity Assay
This assay assesses whether the fluorescent probe becomes toxic to cells upon exposure to light.
-
Principle: Compares the cytotoxicity of the probe in the presence and absence of light. The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized method.
-
Protocol:
-
Cell Culture: Culture 3T3 fibroblasts in two separate 96-well plates.
-
Probe Incubation: Treat the cells in both plates with a range of concentrations of the this compound probe for a short period (e.g., 1 hour).
-
Irradiation: Expose one plate to a non-toxic dose of UV-A or visible light, while keeping the other plate in the dark.
-
Incubation: Incubate both plates for 24 hours.
-
Neutral Red Staining: Incubate the cells with Neutral Red dye, which is taken up by viable cells.
-
Extraction and Measurement: Extract the dye from the cells and measure the absorbance at ~540 nm.
-
Analysis: Compare the concentration-response curves between the irradiated and non-irradiated plates to determine the phototoxic potential.
-
In Vivo Toxicity Assessment
For probes intended for in vivo applications, initial toxicity studies in animal models are crucial.
-
Principle: To determine the systemic toxicity and any localized adverse effects of the probe in a living organism.
-
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., mice or zebrafish embryos).
-
Probe Administration: Administer the this compound probe through the intended route (e.g., intravenous, intraperitoneal).
-
Observation: Monitor the animals for any signs of toxicity, such as changes in weight, behavior, or physical appearance, over a set period.
-
Histopathology: At the end of the study, euthanize the animals and perform a histopathological examination of major organs to identify any tissue damage.
-
Blood Analysis: Collect blood samples to analyze for markers of organ damage (e.g., liver enzymes, kidney function markers).
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for cytotoxicity and phototoxicity assessment.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Workflow for the 3T3 Neutral Red Uptake phototoxicity assay.
Signaling Pathways and Potential Interactions
Fluorescent probes can potentially interfere with cellular signaling pathways. While specific data for this compound is not available, researchers should be mindful of potential off-target effects. For instance, cationic probes may accumulate in mitochondria due to the negative mitochondrial membrane potential, potentially affecting cellular respiration. It is crucial to include appropriate controls in any imaging experiment to rule out probe-induced artifacts.
Caption: Potential interaction of a cationic probe with cellular compartments.
Conclusion
The biocompatibility of this compound fluorescent probes is a critical parameter that requires thorough investigation before their widespread adoption in biological research. While direct data is currently lacking, this guide provides a framework for their assessment by outlining standard experimental protocols and offering a comparative perspective with established fluorescent dyes. Researchers are encouraged to perform rigorous cytotoxicity and phototoxicity testing to ensure the validity of their experimental results and to pave the way for the confident use of this promising new class of fluorophores.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 3. Phototoxic reactions caused by sodium fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phototoxicity from systemic sodium fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ocular fluorescein phototoxicity [opg.optica.org]
- 6. youtube.com [youtube.com]
- 7. Fluorescein - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Tunable Cytotoxicity of Rhodamine 6G via Anion Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tunable cytotoxicity of rhodamine 6G via anion variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07931A [pubs.rsc.org]
- 18. Cyanine mitochondrial dye with slightly selective cytotoxicity against A549 cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photocytotoxicity of a cyanine dye with two chromophores toward melanoma and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Cytotoxicity of Amino‐BODIPY Modulated via Conjugation with 2‐Phenyl‐3‐Hydroxy‐4(1H)‐Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and cytotoxicity of BODIPY FL labelled triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
9-Azajulolidine in Carbon-Heteroatom Bond Formation: A Comparative Guide to Its Validated and Potential Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validated catalytic mechanism of 9-Azajulolidine and its potential, though currently unvalidated, role in the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. While this compound has demonstrated exceptional activity in specific catalytic applications, its efficacy in broader cross-coupling reactions for C-N, C-O, and C-S bond formation is not yet established in scientific literature. This guide, therefore, contrasts its known nucleophilic catalysis with the well-established, transition metal-catalyzed methods that represent the current standard for these transformations.
Validated Application of this compound: A Potent Nucleophilic Catalyst
This compound (9-AJ) is recognized as a highly active nucleophilic catalyst, notably superior to its structural analog, 4-(dimethylamino)pyridine (DMAP). Its primary validated application lies in acylation and esterification reactions. The enhanced reactivity of this compound stems from its rigid, bicyclic structure, which increases the electron density and availability of the lone pair on the pyridine nitrogen, making it a more potent nucleophile.
The general mechanism for this compound-catalyzed acylation is analogous to that of DMAP. The catalyst initiates the reaction by attacking an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acyl-9-azajulolidinium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol) to form the acylated product, regenerating the this compound catalyst in the process.
C-N, C-O, and C-S Bond Formation: The Uncharted Territory for this compound
Despite its proven efficacy in nucleophilic catalysis, there is a notable absence of published research validating the use of this compound as a primary catalyst for the formation of C-N, C-O, and C-S bonds through cross-coupling reactions. Such transformations are fundamental in medicinal chemistry and materials science, and the development of new, efficient catalysts is an ongoing area of research.
While it is mechanistically conceivable that this compound could act as a ligand or a nucleophilic catalyst in certain contexts for these bond formations, no substantive data on reaction conditions, yields, or substrate scope are currently available to support this. Therefore, a direct comparison of this compound's performance with established methods is not possible.
Established Alternatives for C-N, C-O, and C-S Bond Formation
The formation of C-N, C-O, and C-S bonds is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer broad substrate scope, high efficiency, and predictable reactivity. The most prominent among these are the Buchwald-Hartwig amination (for C-N bonds), the Buchwald-Hartwig etherification (for C-O bonds), and related palladium-, copper-, and nickel-catalyzed reactions for C-S bond formation.
These reactions generally proceed through a catalytic cycle involving an active metal catalyst (typically Pd, Cu, or Ni). The cycle involves three key steps:
-
Oxidative Addition: The metal catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.
-
Ligand Exchange/Coordination: The nucleophile (an amine, alcohol, or thiol) coordinates to the metal center.
-
Reductive Elimination: The C-N, C-O, or C-S bond is formed, and the product is released, regenerating the active catalyst.
A Comparative Guide to Intramolecular Charge Transfer in 9-Azajulolidine Dyes for Researchers
A detailed analysis of the photophysical properties of 9-Azajulolidine dyes reveals their potential in various scientific applications. This guide provides a quantitative comparison of these dyes with alternative fluorescent molecules, supported by experimental data and detailed protocols to assist researchers in their selection and application.
Intramolecular charge transfer (ICT) is a fundamental process in photochemistry where the electronic charge distribution of a molecule is significantly altered upon photoexcitation. This phenomenon is particularly pronounced in "push-pull" molecules, which contain both an electron-donating and an electron-accepting group connected by a π-conjugated system. This compound, a rigidified aromatic amine, serves as a potent electron donor in such systems. Its unique structural features influence the ICT process, leading to distinct photophysical properties that are of great interest to researchers in materials science, bio-imaging, and sensor development.
Quantitative Comparison of Photophysical Properties
To facilitate a clear comparison, the following tables summarize key photophysical parameters for a this compound-containing dye and related compounds.
Table 1: Photophysical Data of a Julolidine-Fused Anthracene Derivative
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |
| J-A | Toluene | 450 | 518 | 68 | 0.55 |
J-A: A julolidine-fused anthracene derivative.
Table 2: Comparison of Julolidine-Containing Coumarin Dyes
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| Coumarin 102 | DMSO | 387 | 458 | 71 |
| Coumarin 153 | DMSO | 426 | 532 | 106 |
Coumarin 102 and 153 both contain a julolidine donor. The key difference is a methyl group at the C4 position for Coumarin 102 versus a more electron-withdrawing trifluoromethyl group for Coumarin 153.
The data clearly indicates that the nature of the acceptor group and the overall molecular structure significantly impacts the ICT and, consequently, the photophysical properties. For instance, the larger Stokes shift of Coumarin 153 compared to Coumarin 102 is indicative of a more pronounced charge transfer in the excited state, facilitated by the electron-withdrawing trifluoromethyl group.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the analysis of ICT dyes.
Synthesis of this compound and its Derivatives
The synthesis of this compound has been a subject of interest due to its catalytic properties. While early syntheses were often complex, newer methods have improved accessibility. A common precursor is 4-aminopyridine, which undergoes cyclization reactions to form the rigid tricyclic structure of this compound. The synthesis of derivatives often involves functionalization at various positions of the aromatic core to introduce electron-accepting groups, thereby creating the push-pull architecture necessary for efficient ICT.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, which are crucial for calculating the Stokes shift and understanding the electronic transitions.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the dye in solvents of varying polarity (e.g., toluene, DMSO) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of around 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement: Record the UV-Vis absorption spectra using a spectrophotometer over a relevant wavelength range. The wavelength of maximum absorbance (λ_abs) is recorded.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs). Record the emission spectrum and identify the wavelength of maximum emission (λ_em).
-
Data Analysis: Calculate the Stokes shift as the difference between the emission and absorption maxima (Stokes Shift = λ_em - λ_abs).
Fluorescence Quantum Yield Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology:
-
Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Spectra Acquisition: Measure the absorption and fluorescence spectra of both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths). Ensure the absorbance of both solutions at the excitation wavelength is below 0.1.
-
Data Analysis: Calculate the fluorescence quantum yield (Φ_F) of the sample using the following equation:
Φ_F_sample = Φ_F_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2)
where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizing Intramolecular Charge Transfer
The process of intramolecular charge transfer upon photoexcitation can be conceptually illustrated.
Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.
This diagram illustrates the shift in electron density from the donor to the acceptor moiety upon absorption of a photon, leading to a more polar excited state. The subsequent relaxation to the ground state results in the emission of light at a lower energy (longer wavelength), giving rise to the observed Stokes shift.
Logical Workflow for Dye Characterization
The systematic characterization of a new ICT dye follows a logical progression of experiments.
Caption: Experimental workflow for ICT dye characterization.
This workflow outlines the essential steps from the initial synthesis of a novel dye to the final analysis of its photophysical properties and the establishment of structure-property relationships. Computational modeling often complements experimental work to provide deeper insights into the electronic structure and transitions.
Safety Operating Guide
Proper Disposal of 9-Azajulolidine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 9-Azajulolidine is critical for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.
This compound is classified as a toxic substance if swallowed or in contact with skin. Adherence to strict safety protocols during handling and disposal is mandatory. The primary directive for the disposal of this compound is to consign it to an approved waste disposal plant.
Immediate Safety and Handling Precautions
Before proceeding with any disposal-related activities, ensure that all relevant safety measures are in place. This includes the use of appropriate personal protective equipment (PPE) as outlined in the safety data sheet.
Key Safety Information:
| Precautionary Statement | Description |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/ protective clothing. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P405 | Store locked up. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that ensures safety and complies with local and national regulations. The following protocol provides a general framework; however, it is imperative to consult with your institution's environmental health and safety (EHS) department and the designated waste disposal company for specific requirements.
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
The container must be made of a compatible material and have a tightly fitting lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Containerization :
-
For solid this compound, ensure it is in a sealed container.
-
If in a solution, use a leak-proof container. If the solvent is flammable, additional precautions for flammable waste must be taken.
-
The container must be clearly labeled with the chemical name ("this compound"), CAS number (6052-72-8), and appropriate hazard symbols.
-
-
Storage Pending Disposal :
-
Store the sealed and labeled waste container in a designated, secure waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Follow all storage guidelines as per the safety data sheet, such as storing in a locked area.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or the contracted chemical waste disposal company to schedule a pickup.
-
Provide them with all necessary information about the waste, including the chemical name, quantity, and any other relevant details.
-
-
Documentation :
-
Maintain a detailed record of the disposal, including the date, quantity of waste, and the name of the disposal company. This is crucial for regulatory compliance and waste tracking.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This guide provides general procedures based on available safety data. Always consult your institution's specific protocols and the relevant safety data sheet, and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Personal protective equipment for handling 9-Azajulolidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 9-Azajulolidine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical irritant.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
GHS Hazard Classification [2]
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation. |
| Eye & Face Protection | Safety glasses with side-shields or goggles, and a face shield if there is a splash hazard. | To protect eyes from dust particles and splashes, preventing serious irritation. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved P2 particulate filter respirator. | Required when handling the powder outside of a ventilated enclosure or when dusts may be generated. |
Operational Handling Protocol
Follow these step-by-step procedures for the safe handling of this compound.
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work within a certified chemical fume hood or other approved ventilated enclosure.
-
Gather all necessary equipment and reagents before starting work.
-
Don all required PPE as specified in the table above.
-
-
Handling :
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Use only in a well-ventilated area.[1]
-
Wash hands thoroughly after handling.
-
-
In Case of Exposure :
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion : Immediately rinse mouth and drink plenty of water (two glasses at most). Consult a physician.
-
The following workflow diagram illustrates the standard operating procedure for handling this compound.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste :
-
Collect any unused this compound powder and grossly contaminated items (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Contaminated PPE :
-
Dispose of contaminated gloves, bench paper, and other disposable items in a designated solid chemical waste container.
-
Disposal Procedure
-
Labeling : Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant).
-
Storage : Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal : Arrange for pickup and disposal by a certified chemical waste management company, following all local, state, and federal regulations. Do not discharge this compound or its solutions down the drain.
The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂[2][3] |
| Molecular Weight | 174.24 g/mol [2][3] |
| Appearance | White to almost white powder/crystal[2] |
| Melting Point | 70.0 to 74.0 °C[2] |
| Boiling Point | 145 °C / 3 mmHg[2] |
| Storage Temperature | 2-8°C[2] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




